5-(4-Ethylthiophenyl)nicotinic acid
説明
The exact mass of the compound 5-(4-Ethylthiophenyl)nicotinic acid, 95% is 259.06669983 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Ethylthiophenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylthiophenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-13-5-3-10(4-6-13)11-7-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDXATGEJLFVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-(4-Ethylthiophenyl)nicotinic Acid: Synthesis, Characterization, and Mechanistic Insights
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary & Pharmacological Relevance
The compound 5-(4-Ethylthiophenyl)nicotinic acid (CAS No. 887973-33-3) is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery[1][2]. The 5-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, GPCR modulators, and NADP analogs[3][4].
The strategic placement of the ethylthio ether moiety at the para-position of the phenyl ring introduces a lipophilic vector that enhances membrane permeability. Furthermore, the thioether serves as a critical metabolic and synthetic handle; it can be selectively oxidized to the corresponding sulfoxide or sulfone, allowing medicinal chemists to fine-tune the molecule's topological polar surface area (tPSA) and pharmacokinetic profile without altering the core scaffold.
Retrosynthetic Analysis & Route Selection
As a Senior Application Scientist, designing a scalable and robust synthetic route requires anticipating potential failure points. The synthesis of 5-arylnicotinic acids typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halonicotinic acid with an arylboronic acid[3][5].
Causality in Experimental Design:
-
Substrate Masking (Esterification): While direct coupling of unprotected 5-bromonicotinic acid is documented in aqueous media[5], the free carboxylic acid can coordinate with the palladium center, leading to catalyst poisoning and requiring excessive catalyst loading[4]. To engineer a self-validating, high-yielding system, we utilize methyl 5-bromonicotinate . Masking the acidic proton ensures a cleaner reaction profile, prevents the formation of insoluble palladium-carboxylate complexes, and simplifies the organic extraction process.
-
Catalyst Selection: Pd(dppf)Cl₂ is selected over the traditional Pd(PPh₃)₄. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the rate-limiting reductive elimination step and prevents ligand dissociation, which is critical when coupling electron-deficient pyridine systems.
-
Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1) is employed. Dioxane effectively solubilizes the organic coupling partners, while water dissolves the inorganic base (K₂CO₃), facilitating the crucial transmetalation step at the solvent interface.
Experimental Workflows
The following protocols outline a two-phase synthetic workflow designed for high fidelity and reproducibility.
Caption: Experimental workflow for the synthesis of 5-(4-Ethylthiophenyl)nicotinic acid.
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Methyl 5-(4-ethylthiophenyl)nicotinate.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromonicotinate (1.0 equiv, 10 mmol) and (4-ethylthiophenyl)boronic acid (1.2 equiv, 12 mmol)[3].
-
Base Addition: Add potassium carbonate (K₂CO₃) (3.0 equiv, 30 mmol).
-
Degassing (Critical Step): Add 1,4-dioxane (40 mL) and deionized water (10 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Scientific Rationale: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid and irreversibly oxidizes the Pd(0) catalyst.
-
Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring. Monitor via LC-MS until the aryl bromide is consumed.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Phase 2: Saponification & Isolation
Objective: Hydrolysis to 5-(4-Ethylthiophenyl)nicotinic acid.
-
Hydrolysis: Dissolve the intermediate ester (approx. 8 mmol) in a mixture of THF/MeOH/H₂O (2:1:1, 40 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 24 mmol).
-
Reaction: Stir at room temperature for 4 hours. The progress can be tracked by TLC (disappearance of the higher Rf ester spot).
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. Scientific Rationale: The isoelectric point of the zwitterionic pyridine-carboxylic acid dictates that it will precipitate most efficiently at this mildly acidic pH.
-
Filtration: Collect the precipitated white/off-white solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product[2].
Mechanistic Pathway: The Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling relies on a precisely orchestrated Pd(0)/Pd(II) catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle for the formation of the biaryl C-C bond.
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of methyl 5-bromonicotinate, forming a stable Pd(II) aryl halide complex. The electron-deficient nature of the pyridine ring accelerates this step.
-
Transmetalation: The carbonate base activates the boronic acid by forming a negatively charged boronate complex, increasing the nucleophilicity of the aryl group. The 4-ethylthiophenyl group is transferred from boron to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups, now cis to each other on the Pd(II) center (enforced by the dppf ligand), couple to form the new C-C biaryl bond. The product is released, and the Pd(0) catalyst is regenerated to re-enter the cycle.
Analytical Characterization
Rigorous analytical characterization is mandatory to validate the structural integrity and purity of the synthesized building block. The table below summarizes the expected quantitative spectral data for 5-(4-Ethylthiophenyl)nicotinic acid.
| Analytical Method | Parameter / Shift | Assignment / Description |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.50 (br s, 1H) | Carboxylic acid (-COOH) |
| δ 9.05 (d, J = 2.0 Hz, 1H) | Pyridine H-2 (adjacent to N and biaryl bond) | |
| δ 8.95 (d, J = 2.0 Hz, 1H) | Pyridine H-6 (adjacent to N and COOH) | |
| δ 8.45 (t, J = 2.0 Hz, 1H) | Pyridine H-4 | |
| δ 7.75 (d, J = 8.4 Hz, 2H) | Phenyl H-2', H-6' (AA'BB' system) | |
| δ 7.45 (d, J = 8.4 Hz, 2H) | Phenyl H-3', H-5' (AA'BB' system) | |
| δ 3.05 (q, J = 7.3 Hz, 2H) | Ethylthio methylene (-S-CH₂-) | |
| δ 1.25 (t, J = 7.3 Hz, 3H) | Ethylthio methyl (-CH₃) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.5 | Carbonyl carbon (C=O) |
| δ 151.2, 149.5 | Pyridine C-2, C-6 | |
| δ 138.2, 135.5, 133.4, 132.8 | Quaternary aromatic carbons (C-4', C-5, C-4, C-1') | |
| δ 26.5, 14.2 | Aliphatic carbons (-CH₂-, -CH₃) | |
| HRMS (ESI-TOF) | m/z 260.0740 | Calculated for C₁₄H₁₄NO₂S⁺[M+H]⁺ (Found: ~260.0745) |
References
-
ChemBK. "887973-33-3 - 3-Pyridinecarboxylic acid, 5-[4-(ethylthio)phenyl]-." Chemical Database. URL: [Link]
-
Jain, N., et al. (2018). "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media." Molecular Catalysis, 454, 84-93. URL: [Link]
-
Aarhus, R., et al. (2011). "Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release." Journal of Biological Chemistry. URL: [Link]
Sources
Structure elucidation of 5-(4-Ethylthiophenyl)nicotinic acid
An In-depth Technical Guide to the Structure Elucidation of 5-(4-Ethylthiophenyl)nicotinic acid
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and potential function of a novel molecule. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-(4-Ethylthiophenyl)nicotinic acid, a substituted heteroaromatic compound. We present a logical workflow, moving from fundamental molecular formula determination to the intricate details of atomic connectivity and three-dimensional arrangement. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences, offering not just protocols, but the scientific rationale behind the selection and interpretation of analytical methods, including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and Single-Crystal X-ray Crystallography.
Introduction and Foundational Analysis
The target molecule, 5-(4-Ethylthiophenyl)nicotinic acid, possesses a unique combination of functional groups: a carboxylic acid, a pyridine ring, a phenyl ring, and a thioether linkage. This complexity necessitates a rigorous and orthogonal analytical strategy to prevent misinterpretation. The correct structural assignment is paramount for understanding its chemical properties, predicting its biological activity, and ensuring reproducibility in its synthesis and application.
The accepted International Union of Pure and Applied Chemistry (IUPAC) name for the structure is 5-(4-Ethylthiophenyl)nicotinic acid .[1][2][3] Nicotinic acid is the common name for pyridine-3-carboxylic acid, which serves as the parent structure.[4][5]
Molecular Formula: C₁₄H₁₃NO₂S Molecular Weight: 259.33 g/mol
Our elucidation strategy begins with confirming this fundamental formula before proceeding to map the atomic connectivity.
General Elucidation Workflow
The process follows a hierarchical approach, where each step provides a new layer of information that builds upon the last, culminating in an unambiguous structural assignment.
Caption: Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Rationale: Before investing in detailed structural analysis, it is critical to confirm the elemental composition. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of a unique molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-TOF mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Use a known internal standard or perform post-acquisition calibration to ensure high mass accuracy (<5 ppm).
-
Process the data using the instrument's software to calculate the molecular formula from the measured exact mass.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₃NO₂S |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass | 260.0740 |
| Measured Exact Mass | 260.0743 (Hypothetical) |
| Mass Error | 1.2 ppm (Hypothetical) |
A measured mass within 5 ppm of the calculated mass for C₁₄H₁₄NO₂S⁺ provides high confidence in the elemental composition.
Functional Group Identification via Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[6] For this molecule, we expect to see clear signatures for the carboxylic acid, aromatic rings, and potentially the thioether.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform a baseline correction and peak picking on the resulting spectrum.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The very broad nature is due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[7][8][9] |
| ~3100-3000 | Medium, Sharp | Aromatic C-H stretch | Confirms the presence of hydrogens on the aromatic rings.[6] |
| ~2970-2850 | Medium, Sharp | Aliphatic C-H stretch | Corresponds to the ethyl group. |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The strong carbonyl absorption is characteristic of the acid functional group.[9][10] |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C & C=N stretch | Confirms the presence of both the pyridine and phenyl rings. |
| ~1300-1200 | Medium | C-O stretch | Associated with the carboxylic acid group. |
| ~700-600 | Medium | C-S stretch | Often weak, but confirms the thioether linkage. |
The IR spectrum provides rapid, confirmatory evidence for the major structural components hypothesized.
Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[11] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete structural "map" can be constructed.
Protocol: General NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is chosen here to ensure the acidic carboxylic proton is observable).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum to assess solubility and initial structure.
-
Subsequently, acquire ¹³C{¹H}, COSY, HSQC, and HMBC spectra. Acquisition times will vary but can typically be completed within a few hours on a modern spectrometer (≥400 MHz).[12]
¹H NMR Spectroscopy
Interpretation: The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Expected Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.1 | broad s | 1H | H -OOC- | The acidic proton of the carboxylic acid is typically found far downfield and is often broad.[9] |
| ~9.1 | d | 1H | Pyridine H2 | Deshielded by the adjacent nitrogen and the ring current. |
| ~8.7 | d | 1H | Pyridine H6 | Deshielded by the adjacent nitrogen and the ring current. |
| ~8.3 | dd | 1H | Pyridine H4 | Coupled to both H2 and H6. |
| ~7.6 | d | 2H | Phenyl H (ortho to S) | Aromatic protons on the phenyl ring appear in the 6.5-8.0 ppm range.[13][14] These are deshielded by the sulfur. |
| ~7.4 | d | 2H | Phenyl H (ortho to Py) | These protons are part of a classic AA'BB' system typical of 1,4-disubstituted benzenes.[12] |
| ~3.0 | q | 2H | -S-CH₂ -CH₃ | The methylene protons are adjacent to the methyl group (split into a quartet). |
| ~1.2 | t | 3H | -S-CH₂-CH₃ | The methyl protons are adjacent to the methylene group (split into a triplet). |
¹³C NMR Spectroscopy
Interpretation: The ¹³C NMR spectrum shows the number of unique carbon environments. Aromatic carbons typically resonate between 110-150 ppm.[13][15]
Expected Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C =O | Carboxylic acid carbonyl carbon.[9] |
| ~145-155 | Pyridine C2, C6 | Carbons adjacent to nitrogen are deshielded. |
| ~120-140 | Aromatic & Pyridine Carbons | A total of 8 signals are expected in the aromatic region (4 for the pyridine ring, 4 for the 1,4-disubstituted phenyl ring). |
| ~28 | -S-C H₂-CH₃ | Aliphatic methylene carbon. |
| ~14 | -S-CH₂-C H₃ | Aliphatic methyl carbon. |
2D NMR for Connectivity Confirmation
Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart. This is crucial for connecting fragments across quaternary carbons or heteroatoms.
Caption: Key 2D NMR correlations establishing connectivity.
Key HMBC correlations would definitively prove the structure:
-
A correlation from the methylene protons (-S-CH₂ -) to the sulfur-bearing phenyl carbon confirms the ethylthio group is attached to the phenyl ring.
-
Correlations from the pyridine protons (H4) to the phenyl ring's quaternary carbon (C -Py) and vice-versa establish the connection between the two aromatic rings.
-
Correlations from the pyridine protons (H4, H6) to the carbonyl carbon (C =O) confirm the position of the carboxylic acid group.
Fragmentation Analysis by Mass Spectrometry (MS)
Rationale: Electron Ionization (EI) Mass Spectrometry provides a fragmentation pattern that acts as a "fingerprint" for the molecule. The fragmentation pathways can be rationalized to provide further support for the proposed structure.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Ionize the gaseous molecules using a standard 70 eV electron beam.
-
Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.
Expected Fragmentation Pattern:
| m/z | Ion Identity | Rationale for Formation |
| 259 | [M]⁺ | Molecular Ion |
| 242 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| 230 | [M - C₂H₅]⁺ | Loss of the ethyl radical via cleavage of the S-C₂H₅ bond. |
| 214 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. |
| 185 | [M - C₂H₅ - S]⁺ | Subsequent loss of sulfur from the m/z 230 fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted aromatic compounds, though less likely to be prominent here. |
The observed fragmentation pattern, particularly the losses of the ethyl and carboxyl groups, would strongly corroborate the connectivity established by NMR.
Definitive 3D Structure by Single-Crystal X-ray Crystallography
Rationale: While spectroscopic methods provide powerful evidence for connectivity, only X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[16] It is considered the "gold standard" for structure determination.[16]
Protocol: X-ray Diffraction Analysis
-
Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water) is a common method. A suitable crystal should be well-formed, non-twinned, and typically 0.1-0.3 mm in each dimension.[17]
-
Data Collection: Mount the crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[16] The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: Fit the atoms of the proposed structure into the electron density map.
-
Refinement: Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data, resulting in a low R-factor (typically <5%).
Caption: Workflow for Single-Crystal X-ray Crystallography.
The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom, bond lengths, bond angles, and torsion angles, providing the ultimate confirmation of the structure of 5-(4-Ethylthiophenyl)nicotinic acid.
Conclusion
The structural elucidation of a novel compound like 5-(4-Ethylthiophenyl)nicotinic acid requires a synergistic and methodical application of modern analytical techniques. The process begins with the foundational confirmation of the molecular formula by HRMS. IR spectroscopy then provides a rapid screen for essential functional groups. The core of the elucidation lies in a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), which collectively piece together the atomic connectivity and constitution of the molecule. Mass spectrometry offers corroborating evidence through the logical analysis of fragmentation patterns. Finally, where possible, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. The convergence of data from all these orthogonal techniques provides the highest possible confidence in the final structural assignment.
References
-
IUPAC. (n.d.). Brief Guides to Nomenclature. Retrieved from [Link]
-
IUPAC. (2021). Principles of Chemical Nomenclature. Retrieved from [Link]
-
IUPAC. (n.d.). IUPAC Naming Guide. Retrieved from [Link]
-
MacGillivray, L. R. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Michigan State University. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology. Retrieved from [Link]
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
-
Rupp, B. (2009). Macromolecular Structure Determination by X-ray Crystallography. eLS. Retrieved from [Link]
-
American Chemical Society Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]
-
IARC. (n.d.). Nicotinic acid (Compound). Exposome-Explorer. Retrieved from [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. iupac.org [iupac.org]
- 3. cuyamaca.edu [cuyamaca.edu]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Exposome-Explorer - Nicotinic acid (Compound) [exposome-explorer.iarc.fr]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. jchps.com [jchps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jove.com [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 17. pubs.acs.org [pubs.acs.org]
Engineering the Nicotinic Acid Scaffold: A Technical Whitepaper on the Biological Activity and Synthesis of Novel Derivatives
Executive Summary
The pyridine-3-carboxylic acid (nicotinic acid or Vitamin B3) scaffold has long been a cornerstone in metabolic pharmacology, primarily recognized for its potent lipid-lowering capabilities. However, the clinical utility of unmodified nicotinic acid is frequently bottlenecked by its polypharmacology—most notably, the prostaglandin-mediated cutaneous flushing side effect.
As a Senior Application Scientist, I approach the derivatization of nicotinic acid not merely as an exercise in synthetic chemistry, but as a rational design strategy. By functionalizing the pyridine ring and the carboxylic acid moiety, we can effectively uncouple its lipid-modulating efficacy from its adverse event profile, while simultaneously unlocking novel antimicrobial, anti-inflammatory, and hypoglycemic activities. This whitepaper synthesizes the latest mechanistic insights, quantitative efficacy data, and self-validating experimental protocols for evaluating novel nicotinic acid derivatives.
Mechanistic Pathways: Navigating Polypharmacology
To engineer better derivatives, we must first understand the foundational signaling architecture. Nicotinic acid is a high-affinity agonist for the G-protein coupled receptor GPR109A (HM74A) ()[1].
The receptor initiates two divergent cascades:
-
Therapeutic Pathway (Gi-Coupled): Activation of the Gi protein inhibits adenylyl cyclase, reducing intracellular cAMP. In adipose tissue, this suppresses hormone-sensitive lipase, halting lipolysis and drastically reducing the hepatic synthesis of VLDL and LDL, while elevating HDL[2].
-
Adverse Pathway ( β -Arrestin-Coupled): GPR109A also recruits β -arrestin, triggering phospholipase A2 (PLA2) and the subsequent release of arachidonic acid. This leads to the synthesis of prostaglandins (PGD2/PGE2), causing severe vasodilation (flushing)[3].
By synthesizing novel derivatives—such as 5-bromonicotinic acid derivatives, acylhydrazones, and 1,3,4-oxadiazolines—we alter the steric and electronic landscape of the molecule. This allows for biased agonism or complete redirection toward novel targets (e.g., bacterial cell wall synthesis or cyclooxygenase inhibition).
Figure 1: Divergent GPR109A signaling pathways modulated by nicotinic acid derivatives.
Biological Activity Profiles & Quantitative Data
Antimicrobial Efficacy
Recent structural modifications involving the condensation of nicotinic acid with aldehydes to form acylhydrazones , followed by cyclization into 1,3,4-oxadiazolines , have yielded extraordinary antimicrobial candidates ()[4]. The introduction of a 5-nitrofuran moiety significantly enhances the lipophilicity of the scaffold, allowing it to penetrate the thick peptidoglycan layer of Gram-positive bacteria.
Table 1: Antimicrobial Efficacy (MIC/MBC) of Nicotinic Acid Derivatives
| Compound Class | Substituent | Target Strain | MIC (µg/mL) | MBC (µg/mL) |
| Acylhydrazone | 5-nitrofuran | S. epidermidis ATCC 12228 | 1.95 | 3.91 |
| Acylhydrazone | 5-nitrofuran | S. aureus ATCC 6538 | 3.91 | 7.81 |
| Acylhydrazone | 5-nitrofuran | MRSA ATCC 43300 | 7.81 | 15.62 |
| 1,3,4-oxadiazoline | 5-nitrofuran | MRSA ATCC 43300 | 15.62 | 31.25 |
Data Insight: Acylhydrazones generally outperform their cyclized oxadiazoline counterparts against bacterial strains, likely due to the flexibility of the hydrazone linker facilitating optimal binding within the bacterial target site[4].
Anti-Inflammatory & Analgesic Modulation
By substituting the pyridine ring at the 2-position (e.g., 2-bromophenyl derivatives), researchers have generated compounds with potent anti-inflammatory profiles that rival NSAIDs like ibuprofen and mefenamic acid, but with an enhanced gastric safety profile ()[5].
Table 2: Anti-Inflammatory Profile of 2-Substituted Nicotinic Acid Derivatives
| Modification | Cytokine Inhibition Target | In Vitro Efficacy vs. Ibuprofen | Gastric Safety |
| 2-bromophenyl | TNF- α , IL-6, iNOS, COX-2 | Comparable to Ibuprofen | Superior |
| 2-bromophenyl | Nitrite (Griess Assay) | Superior to Ibuprofen | Superior |
| Carboxamide | TNF- α , IL-6 | Reduced Activity | Moderate |
Metabolic Control via Enzyme Inhibition
Beyond lipid-lowering, thiourea-functionalized nicotinic acid derivatives have recently been identified as noncompetitive inhibitors of α -amylase and α -glucosidase. Certain 5-amino-nicotinic acid derivatives achieve up to ~72% enzyme inactivation, surpassing the clinical standard acarbose, presenting a novel therapeutic avenue for Type 2 Diabetes ()[6].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, protocols must be designed as self-validating systems. Below are the standard operating procedures for synthesizing and biologically evaluating these derivatives.
Protocol 1: Synthesis of Nicotinic Acid Acylhydrazones & Oxadiazolines
Figure 2: Two-stage synthetic workflow for novel nicotinic acid acylhydrazones and oxadiazolines.
Step-by-Step Methodology:
-
Condensation (Acylhydrazone Formation):
-
Action: Dissolve 0.01 mol of nicotinic acid hydrazide in 20 mL of absolute ethanol. Add 0.011 mol of the target aldehyde. Reflux for 3 hours[4].
-
Causality: Absolute ethanol is strictly selected over aqueous solvents to prevent the premature hydrolysis of the hydrazide precursor.
-
Self-Validation: Monitor the reaction continuously via Thin Layer Chromatography (TLC) using a polar eluent (e.g., DCM:MeOH 9:1). The complete disappearance of the baseline hydrazide spot confirms reaction completion.
-
-
Crystallization: Cool the solution to 4°C for 24 hours. Filter the precipitate and recrystallize from ethanol to ensure >98% purity.
-
Cyclization (Oxadiazoline Formation):
-
Action: Suspend the purified acylhydrazone in an excess of acetic anhydride and reflux for 4 hours.
-
Causality: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent, thermodynamically driving the formation of the 1,3,4-oxadiazoline ring[7].
-
Self-Validation: Post-purification, validate structural integrity using 1 H-NMR. The disappearance of the characteristic hydrazone -NH signal (typically around 10–11 ppm) serves as definitive proof of successful ring closure.
-
Protocol 2: In Vitro Antimicrobial Susceptibility (MIC/MBC Determination)
When testing highly lipophilic nicotinic acid derivatives, standard optical density (OD) readings are prone to artifactual errors.
Step-by-Step Methodology:
-
Compound Solubilization:
-
Action: Dissolve the synthesized derivatives in 100% DMSO to create a master stock. Dilute into Mueller-Hinton Broth (MHB).
-
Causality: The final assay concentration of DMSO must be kept strictly ≤1% to prevent solvent-induced cytotoxicity, which would confound the antimicrobial data.
-
-
Broth Microdilution: Perform two-fold serial dilutions of the compound in a 96-well plate. Inoculate with the target bacterial strain (e.g., MRSA ATCC 43300) to achieve a final concentration of 5×105 CFU/mL.
-
Incubation & Indicator Addition:
-
Action: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin (0.015% aqueous solution) to each well and incubate for an additional 2 hours.
-
Causality: Because novel derivatives often precipitate in aqueous broth, relying solely on OD 600 can yield false-positive turbidity. Resazurin acts as a redox indicator.
-
Self-Validation: A colorimetric shift from blue (oxidized) to pink (reduced by metabolically active cells) provides an unambiguous, self-validating visual and fluorometric confirmation of the Minimum Inhibitory Concentration (MIC).
-
Conclusion
The functionalization of the nicotinic acid scaffold represents a highly fertile ground for modern drug discovery. By systematically exploring acylhydrazones, oxadiazolines, and halogenated derivatives, we can successfully pivot this classic lipid-lowering agent into potent antimicrobial, anti-inflammatory, and antidiabetic spaces. The key to advancing these candidates lies in rigorous, self-validating assay design and a deep mechanistic understanding of their polypharmacological nature.
References
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: International Journal of Molecular Sciences (MDPI), 2022. URL:[Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: Bioorganic Chemistry, 2024. URL:[Link]
-
Nicotinic Acid Derivatives As Novel Noncompetitive α -Amylase and α -Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: ACS Medicinal Chemistry Letters, 2024. URL:[Link]
-
Mechanism of action of niacin Source: The American Journal of Cardiology, 2008. URL:[Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In-Silico Modeling of 5-(4-Ethylthiophenyl)nicotinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: Bridging Computational Insights and Therapeutic Potential
5-(4-Ethylthiophenyl)nicotinic acid is a synthetic derivative of nicotinic acid (Vitamin B3). Nicotinic acid itself is a well-established therapeutic agent, primarily known for its lipid-modifying properties, which are mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] The structural modifications in 5-(4-Ethylthiophenyl)nicotinic acid, specifically the addition of the ethylthiophenyl group, suggest a modulation of its biological activity and pharmacokinetic profile compared to the parent compound. Such derivatives are of significant interest in drug discovery for their potential as more potent or selective GPR109A agonists.[2][3]
In the early stages of drug discovery, in-silico modeling provides a powerful, cost-effective, and rapid approach to evaluate the potential of novel chemical entities.[4][5][6] By simulating the interactions between a ligand and its biological target at a molecular level, we can predict binding affinity, understand structure-activity relationships (SAR), and assess pharmacokinetic properties long before committing to expensive and time-consuming wet-lab experiments.[7][8]
This technical guide provides a comprehensive, step-by-step workflow for the in-silico modeling of 5-(4-Ethylthiophenyl)nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just the methodology but also the scientific rationale behind each computational choice, ensuring a robust and validated approach.
The Overall In-Silico Analysis Workflow
A rigorous in-silico evaluation follows a logical progression from understanding the small molecule itself to predicting its dynamic behavior with its putative target and its likely fate within a biological system.
Caption: High-level workflow for the in-silico analysis of a novel small molecule.
Ligand Preparation and Characterization
Rationale: The starting point of any in-silico study is an accurate three-dimensional representation of the ligand. Its conformational energy and electrostatic properties must be optimized to reflect a realistic state, as this directly influences the quality of all subsequent predictions.
Protocol 1.1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: Draw the structure of 5-(4-Ethylthiophenyl)nicotinic acid using a chemical drawing tool like ChemDraw or MarvinSketch. Alternatively, obtain its SMILES (Simplified Molecular Input Line Entry System) string.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation or SMILES string into a 3D structure (.sdf or .mol2 file).
-
Energy Minimization: This is a critical step to find a low-energy, stable conformation of the molecule.
-
Software: Use software like Avogadro, UCSF Chimera, or a quantum mechanics package.
-
Force Field Selection: Employ a suitable force field, such as MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field), which are well-suited for drug-like organic molecules.
-
Algorithm: Use a robust minimization algorithm like the Steepest Descent followed by Conjugate Gradients to efficiently find a local energy minimum.
-
-
Save Optimized Structure: Save the final, energy-minimized structure in a PDB (.pdb) or PDBQT (.pdbqt) format, which includes partial charges and atom types required for docking software like AutoDock Vina.
Target Identification and Validation
Rationale: Based on its structural similarity to nicotinic acid, the primary hypothesized target is GPR109A.[1] However, it's prudent to computationally verify this and screen for potential off-targets.
Protocol 2.1: Putative Target Prediction
-
Utilize Prediction Servers: Submit the SMILES string of the ligand to a target prediction web server like SwissTargetPrediction.
-
Analyze Results: These servers compare the 2D/3D similarity of the query molecule to a database of known ligands with annotated targets. The output will be a ranked list of potential protein targets.
-
Validate Primary Target: Confirm if GPR109A (or HCAR2) is ranked highly. The presence of other G-protein coupled receptors (GPCRs) or enzymes in the results can provide initial clues about potential selectivity or off-target effects.[2]
Receptor Structure Preparation
Rationale: The accuracy of a docking simulation is highly dependent on the quality of the target protein structure. Since experimentally determined structures for GPCRs can be scarce, homology modeling is often a necessary first step.[9][10]
Protocol 3.1: Homology Modeling of GPR109A
Expert Insight: As of early 2026, a high-resolution experimental structure of human GPR109A may not be available in the Protein Data Bank (PDB). Therefore, building a model based on a closely related, high-quality template is the standard approach.[11][12]
-
Obtain Target Sequence: Retrieve the FASTA sequence for human GPR109A from the UniProt database.
-
Select a Template: Use a server like SWISS-MODEL, which automatically searches the PDB for the best available template structure. For class A GPCRs like GPR109A, high-resolution structures of receptors like the β2-adrenergic or adenosine A2A receptor are often suitable templates.[13]
-
Build the Model: The server will align the target sequence with the template structure and build the 3D model.
-
Model Quality Validation (Self-Validating System): This step is non-negotiable for ensuring the trustworthiness of the model.
-
Ramachandran Plot: Use a tool like PROCHECK or the built-in validation tools in SWISS-MODEL to generate a Ramachandran plot.[14][15] A high-quality model should have >90% of its residues in the "most favored" regions.[16][17][18]
-
Overall Quality Score: Check the model's GMQE (Global Model Quality Estimation) and QMEAN scores provided by SWISS-MODEL. A GMQE score closer to 1 indicates higher reliability.
-
Protocol 3.2: Preparing the Receptor for Docking
-
Clean the PDB File: If an experimental structure is used, remove all water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens: Proteins from PDB files often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).
-
Assign Charges: Calculate and assign partial charges to all atoms (e.g., Gasteiger charges).
-
Software: This preparation is typically performed using modules within docking software packages like AutoDockTools or Schrödinger Maestro.[19]
Molecular Docking Simulation
Rationale: Molecular docking predicts the preferred orientation of the ligand within the receptor's binding site and estimates the strength of the interaction, typically as a "docking score".[20] This provides a static snapshot of the most likely binding mode.
Caption: The core workflow for a protein-ligand molecular docking experiment.
Protocol 4.1: Docking with AutoDock Vina
Expert Insight: AutoDock Vina is a widely used, robust, and computationally efficient docking program.[21][22] Its scoring function is designed to approximate binding free energy.[23][24]
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a 3D box centered on the putative binding pocket of the receptor. For GPR109A, this would be within the transmembrane helical bundle where other agonists are known to bind.[1]
-
Create Configuration File: Prepare a text file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases search thoroughness at the cost of time).
-
Run Vina: Execute the AutoDock Vina program from the command line, referencing the configuration file.
-
Analyze the Output: Vina will generate an output file containing several predicted binding poses (conformations) for the ligand, ranked by their docking score in kcal/mol. The top-ranked pose (most negative score) represents the most probable binding mode.
-
Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera). Analyze the key interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and receptor residues.
-
Hydrophobic Interactions: Note any contacts between nonpolar regions.
-
Pi-stacking: Look for interactions involving aromatic rings.
-
Protocol 4.2: Docking Validation
A protocol is only trustworthy if it can be validated.[25]
-
Re-docking (if a co-crystallized ligand is available): If you started with an experimental PDB structure containing a known inhibitor, a crucial validation step is to extract that inhibitor, and then dock it back into the receptor.[26] A successful docking protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[25][27]
-
Comparative Docking: Dock the known endogenous ligand (nicotinic acid) and compare its score and binding pose to that of 5-(4-Ethylthiophenyl)nicotinic acid. This provides a valuable benchmark for the predicted affinity.[26]
ADMET & Druglikeness Prediction
Rationale: A potent molecule is useless as a drug if it has poor pharmacokinetic properties or is toxic.[5][28] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early can flag potential liabilities.[7][29][30]
Protocol 5.1: Using the SwissADME Web Server
The SwissADME server provides a suite of fast, reliable models for predicting key drug-like properties.[28][31][32]
-
Input Molecule: Paste the SMILES string of 5-(4-Ethylthiophenyl)nicotinic acid into the SwissADME web portal.[33]
-
Run Prediction: Execute the analysis.
-
Interpret Results: The output provides a wealth of information. Key parameters to analyze are summarized in the table below.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property Category | Parameter | Predicted Value | Acceptable Range for Drugs | Rationale & Significance |
| Physicochemical | Molecular Weight | Value | < 500 g/mol | Affects size, diffusion, and overall druglikeness. |
| LogP (Lipophilicity) | Value | 1 - 5 | Crucial for membrane permeability and solubility. | |
| Water Solubility | Descriptor | Good to Moderate | Essential for absorption and formulation. | |
| TPSA | Value | < 140 Ų | Topological Polar Surface Area; relates to membrane permeability. | |
| Pharmacokinetics | GI Absorption | High/Low | High | Predicts absorption from the gut. |
| BBB Permeant | Yes/No | No (typically) | Predicts ability to cross the Blood-Brain Barrier. | |
| CYP Inhibition | Yes/No | No (for major isoforms) | Predicts potential for drug-drug interactions. | |
| Druglikeness | Lipinski's Rule of 5 | # Violations | 0-1 violations | A widely used filter for oral bioavailability. |
| Bioavailability Score | Value | > 0.5 | An overall score predicting the fraction of drug reaching circulation. |
(Note: "Value" and "Descriptor" would be filled in with the actual output from the SwissADME server.)
Molecular Dynamics (MD) Simulation
Rationale: Molecular docking provides a static image. Molecular dynamics (MD) simulations introduce time, temperature, and solvent, allowing us to observe the dynamic stability of the protein-ligand complex.[34] It is a powerful method to validate the docking pose and assess the persistence of key interactions.[34]
Caption: Standard workflow for a molecular dynamics simulation of a protein-ligand complex.
Protocol 6.1: MD Simulation using GROMACS
GROMACS is a high-performance, open-source MD engine.[35][36][37][38][39]
-
System Setup:
-
Take the top-ranked docked complex of GPR109A and the ligand.
-
Place it in a simulation box of appropriate dimensions.
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant.
-
NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density.
-
-
Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex is not falling apart and the simulation is stable.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF for each residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds identified during docking to see if they are stable over time.
-
Conclusion and Future Directions
This in-silico workflow provides a multi-faceted evaluation of 5-(4-Ethylthiophenyl)nicotinic acid. The molecular docking and MD simulations generate a strong hypothesis about its binding mode and affinity for GPR109A. Simultaneously, the ADMET predictions offer critical insights into its potential as a viable drug candidate.
The synthesized results from these computational experiments serve as a robust foundation for decision-making. If the data are promising (i.e., strong predicted binding affinity, stable complex in MD, and favorable ADMET profile), the next logical steps would involve chemical synthesis of the compound followed by in-vitro validation, such as binding assays and functional assays using cells expressing GPR109A. This synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
-
Cavasotto, C. N., & Phatak, S. S. (2009). Homology modeling of G-protein-coupled receptors: current status and future challenges. Methods in Molecular Biology, 552 , 115-135. [Link]
-
GROMACS Development Team. (2023). GROMACS User Manual. GROMACS. [Link]
-
Costanzi, S. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use? Journal of Medicinal Chemistry, 52 (15), 4547-4557. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7 (1), 42717. [Link]
-
Zhu, M., & Li, M. (2012). Revisiting the homology modeling of G-protein coupled receptors: β1-adrenoceptor as an example. Molecular BioSystems, 8 (6), 1739-1749. [Link]
-
GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. GitHub. [Link]
-
Sobolev, V. V., et al. (2021). A global Ramachandran score identifies protein structures with unlikely stereochemistry. Acta Crystallographica Section D: Structural Biology, 77 (Pt 12), 1473–1484. [Link]
-
GROMACS Tutorials. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. GROMACS. [Link]
-
Cavasotto, C. N., & Palomba, D. (2015). Homology modeling of class a G protein-coupled receptors. Methods in Molecular Biology, 1335 , 239-255. [Link]
-
Laskowski, R. A. (2018). THE RAMACHANDRAN PLOT AND PROTEIN STRUCTURE VALIDATION. Biomolecular Forms and Functions, 1-19. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]
-
Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Taddese, B., et al. (2014). Homology modeling of the G protein-coupled receptors. Methods in Molecular Biology, 1187 , 227-241. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial. EMBL-EBI. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Gebremedhin, M. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Drug and Target Insights, 18 . [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
-
BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. [Link]
-
Roy, K. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
McCormack, J. J., et al. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics Advances, 3 (1), vbad149. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Molecular Modelling Group. [Link]
-
Deng, Q., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters, 18 (18), 4963-4967. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]
-
Simulations Plus. (2026). ADMET Predictor®. Simulations Plus. [Link]
-
Gebremedhin, M. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ResearchGate. [Link]
-
Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
-
Al Azzam, K. H., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International, 1-12. [Link]
-
Wikipedia. (n.d.). Ramachandran plot. Wikipedia. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results ?. ResearchGate. [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. [Link]
-
Sandhaus, S., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 7 (9), e41836. [Link]
-
ResearchGate. (n.d.). The Ramachandran plot and protein structure validation. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
-
PDBe. (n.d.). Structure validation practical (4). Protein Data Bank in Europe. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. Galaxy Training. [Link]
-
The Research Gate. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Gebremedhin, M. A., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. [Link]
-
Hindu Concept. (2026). SwissADME: Significance and symbolism. Hindu Concept. [Link]
-
The Scripps Research Institute. (2026). AutoDock Vina Documentation. AutoDock Vina. [Link]
-
Genomatics. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Genomatics. [Link]
-
Read the Docs. (n.d.). Citations — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
The Scripps Research Institute. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]
-
Scribd. (n.d.). Using AutoDock Vina: A Step-by-Step Guide. Scribd. [Link]
-
Kondeti, V., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23 (23), 14885. [Link]
-
ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]
-
Chen, J., et al. (2007). An In Silico Method for Screening Nicotine Derivatives as Cytochrome P450 2A6 Selective Inhibitors Based on Kernel Partial Least Squares. Molecules, 12 (3), 445-457. [Link]
-
Showell, G. A., et al. (2013). Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists. ACS Medicinal Chemistry Letters, 4 (12), 1217-1222. [Link]
-
ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aurlide.fi [aurlide.fi]
- 6. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the homology modeling of G-protein coupled receptors: β1-adrenoceptor as an example - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 15. Structure validation practical (4) | Protein Data Bank in Europe [ebi.ac.uk]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. medium.com [medium.com]
- 20. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 21. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 22. GIL [genomatics.net]
- 23. Citations — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. scribd.com [scribd.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 30. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 31. OLB-PM-28256516 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 32. Molecular Modelling Group [molecular-modelling.ch]
- 33. wisdomlib.org [wisdomlib.org]
- 34. bionome.in [bionome.in]
- 35. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 36. GitHub - pritampanda15/Molecular-Dynamics: Self explained tutorial for molecular dynamics simulation using gromacs · GitHub [github.com]
- 37. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 38. GROMACS Tutorials [mdtutorials.com]
- 39. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
Unlocking the Therapeutic Potential of 5-(4-Ethylthiophenyl)nicotinic Acid: A Target Identification and Validation Guide
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-(4-Ethylthiophenyl)nicotinic acid is a novel compound with a chemical structure that suggests a range of potential therapeutic applications. By combining a nicotinic acid core with a 4-ethylthiophenyl moiety, this molecule presents a unique opportunity for interacting with multiple biological targets. This guide provides a comprehensive framework for identifying and validating its potential therapeutic targets. We will delve into the established and emerging roles of nicotinic acid derivatives and thiophene-containing compounds to build a series of testable hypotheses. This document outlines a structured, multi-pronged approach, from initial computational screening to detailed in vitro and cell-based assays, to systematically uncover the pharmacological profile of this promising molecule.
Introduction: Deconstructing the Therapeutic Promise
The therapeutic potential of a novel chemical entity is encoded in its structure. 5-(4-Ethylthiophenyl)nicotinic acid is a fascinating case study, comprised of two key pharmacophores:
-
The Nicotinic Acid Scaffold: A well-established pharmacophore, also known as niacin or vitamin B3, with known effects on lipid metabolism and a growing appreciation for its role in cellular signaling and inflammation.[1]
-
The 4-Ethylthiophenyl Group: Thiophene and its derivatives are "privileged structures" in medicinal chemistry, found in numerous FDA-approved drugs and known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5]
The combination of these two moieties suggests several exciting avenues for therapeutic intervention. This guide will focus on three primary, plausible hypotheses for the mechanism of action of 5-(4-Ethylthiophenyl)nicotinic acid, providing the scientific rationale and detailed experimental workflows for their investigation.
Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation
The most prominent target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A, also known as HCAR2).[][7] Activation of this receptor, which is highly expressed in adipocytes and immune cells, leads to a cascade of downstream effects.[8]
Scientific Rationale
-
Anti-inflammatory Effects: GPR109A activation has been shown to exert potent anti-inflammatory effects in various tissues, including the colon and retina, making it a compelling target for inflammatory diseases.[9][10][11]
-
Metabolic Regulation: In adipocytes, GPR109A activation inhibits lipolysis, which is a key mechanism behind the lipid-lowering effects of niacin.[7][8]
-
Neuroprotection: Emerging evidence suggests a role for GPR109A in ameliorating neuroinflammation in a range of neurological disorders.[9]
The ethylthiophenyl group of our lead compound could potentially enhance binding affinity or selectivity for GPR109A or related receptors compared to nicotinic acid alone.
Target Validation Workflow
A systematic approach is required to confirm and characterize the interaction of 5-(4-Ethylthiophenyl)nicotinic acid with GPR109A.
Caption: Workflow for GPR109A Target Validation.
Experimental Protocols
Protocol 2.3.1: cAMP Accumulation Assay
This assay determines if the compound activates GPR109A, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][12]
Materials:
-
ARPE-19 cells stably overexpressing GPR109A.[10]
-
Forskolin (FSK).
-
Pertussis toxin (PTX).[10]
-
cAMP assay kit.
Procedure:
-
Seed GPR109A-overexpressing ARPE-19 cells in a 96-well plate.
-
Pre-treat a subset of cells with PTX (100 ng/mL) for 18 hours to uncouple the Gi-protein.
-
Treat cells with varying concentrations of 5-(4-Ethylthiophenyl)nicotinic acid or nicotinic acid (positive control) for 30 minutes.
-
Stimulate the cells with FSK (10 µM) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 of the compound.
| Parameter | Description |
| Cell Line | ARPE-19 with stable GPR109A overexpression |
| Stimulant | Forskolin (10 µM) |
| Readout | Intracellular cAMP levels |
| Controls | Nicotinic Acid (positive), Vehicle (negative) |
Hypothesis 2: Modulation of NAD+ Metabolism and PARP Inhibition
Nicotinic acid is a precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including Poly(ADP-ribose) polymerases (PARPs).[13][14][15]
Scientific Rationale
-
NAD+ Biosynthesis: As a nicotinic acid derivative, the compound can likely enter the Preiss-Handler pathway to boost cellular NAD+ levels.[16] This has therapeutic implications for age-related diseases and metabolic disorders where NAD+ levels are often depleted.
-
PARP Inhibition: The nicotinamide portion of NAD+ is the leaving group in the reaction catalyzed by PARPs. Many PARP inhibitors are designed as nicotinamide mimetics that compete with NAD+ for the enzyme's binding site.[17][18][19] The unique structure of 5-(4-Ethylthiophenyl)nicotinic acid could allow it to function as a novel PARP inhibitor. PARP inhibitors are already clinically approved for the treatment of certain cancers.[20][21]
Target Validation Workflow
A dual-pronged approach is necessary to investigate the compound's effects on both NAD+ levels and direct PARP inhibition.
Caption: Workflow for NAD+ and PARP Target Validation.
Experimental Protocols
Protocol 3.3.1: Cellular NAD+/NADH Ratio Assay
This protocol measures the intracellular levels of NAD+ and NADH to determine if the compound enhances NAD+ biosynthesis.[22][23][24]
Materials:
-
Cultured cells (e.g., HEK293, HepG2).
-
NAD+ and NADH Extraction Buffers.
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
-
Treat cells with various concentrations of 5-(4-Ethylthiophenyl)nicotinic acid for a specified time course (e.g., 6, 12, 24 hours).
-
For NAD+ measurement, lyse cells with NAD+ extraction buffer. For NADH measurement, lyse a parallel set of cells with NADH extraction buffer.
-
Heat the extracts according to the kit protocol to degrade the unwanted form (NADH in the NAD+ sample, and vice versa).[23]
-
Neutralize the extracts.
-
Perform the cycling reaction using the reagents provided in the kit.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the NAD+ and NADH concentrations based on a standard curve and determine the NAD+/NADH ratio.
| Parameter | Description |
| Detection Method | Fluorometric or LC-MS |
| Sample Type | Cultured cell lysates |
| Readout | NAD+ and NADH concentrations, NAD+/NADH Ratio |
| Controls | Nicotinic Acid (positive), Vehicle (negative) |
Hypothesis 3: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
While structurally distinct from acetylcholine, the pyridine ring of nicotinic acid shares features with the pharmacophore of nicotinic acetylcholine receptor (nAChR) ligands. The diverse family of nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and are important therapeutic targets.[27][28][29]
Scientific Rationale
-
Structural Similarity: The pyridine core of the compound is a key feature of many nAChR agonists and antagonists.
-
Therapeutic Relevance: nAChRs are implicated in pain, inflammation, and neurodegenerative diseases.[27] The anti-inflammatory and analgesic properties reported for some thiophene derivatives could be mediated through nAChRs.[30]
-
Subtype Selectivity: The vast number of nAChR subtypes, formed by different combinations of subunits, offers the possibility of developing subtype-selective modulators with improved side-effect profiles. The 4-ethylthiophenyl group could confer selectivity for a specific nAChR subtype.
Target Validation Workflow
A screening cascade is the most efficient way to identify potential interactions with nAChRs and determine subtype selectivity.
Caption: Workflow for nAChR Target Validation.
Experimental Protocols
Protocol 4.3.1: Electrophysiology Patch-Clamp Assay
This is the gold standard for characterizing the functional effects of a compound on ion channels like nAChRs.
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific nAChR subtypes (e.g., α7, α4β2, α9α10).
-
Two-electrode voltage clamp or whole-cell patch-clamp setup.
-
Acetylcholine (ACh) or another specific agonist.
-
Extracellular and intracellular recording solutions.
Procedure:
-
Prepare cells expressing the nAChR subtype of interest.
-
Establish a stable recording configuration (voltage clamp).
-
Apply a known concentration of ACh to elicit a baseline current response.
-
Wash out the agonist.
-
Apply 5-(4-Ethylthiophenyl)nicotinic acid alone to test for direct agonistic activity.
-
Co-apply the compound with ACh to test for positive or negative allosteric modulation or competitive antagonism.
-
Record the changes in current amplitude, activation, and desensitization kinetics.
-
Construct concentration-response curves to determine potency (EC50 or IC50).
| Parameter | Description |
| System | Xenopus oocytes or mammalian cells expressing nAChR subtypes |
| Technique | Two-electrode voltage clamp or whole-cell patch-clamp |
| Readout | Ion current amplitude and kinetics |
| Controls | Acetylcholine (agonist), specific antagonists (e.g., mecamylamine) |
Conclusion and Future Directions
This guide has outlined a rational, hypothesis-driven approach to elucidate the therapeutic targets of 5-(4-Ethylthiophenyl)nicotinic acid. By systematically investigating its potential interactions with GPR109A, NAD+ metabolism and PARP enzymes, and nicotinic acetylcholine receptors, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results from these initial studies will pave the way for more advanced preclinical investigations, including in vivo efficacy studies in relevant disease models and detailed pharmacokinetic and toxicological profiling. The unique combination of a nicotinic acid core and a thiophenyl moiety holds significant promise for the development of a new class of therapeutics.
References
- Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC. (n.d.).
- 4.8. NAD +/NADH Measurements - Bio-protocol. (n.d.).
- Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content - PubMed. (n.d.).
- NAD+ Metabolism in Cardiac Health, Aging, and Disease | Circulation. (2021, November 29).
- Nicotinamide adenine dinucleotide - Wikipedia. (n.d.).
- NAD+ and vitamin B3: from metabolism to therapies - PubMed - NIH. (2008, March 15).
- Niacin | Linus Pauling Institute | Oregon State University. (2018, August 10).
- GPR109A Inhibitors, Agonists and Modulators - BOC Sciences. (n.d.).
- Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC. (2024, March 20).
- NAD+/NADH Assay Kit - Sigma-Aldrich. (n.d.).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).
- NAD+/NADH Assay Kit (Fluorometric) - Cell Biolabs, Inc. (n.d.).
- Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.).
- Strategies employed for the development of PARP inhibitors - PubMed. (n.d.).
- Future of GPR109A agonists in the treatment of dyslipidaemia - PubMed. (2011, August 15).
- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy | IOVS. (2012, April 15).
- Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. (n.d.).
- Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
- Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (n.d.).
-
Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC. (n.d.). Retrieved from 22.[13][22][23]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes | Journal of Medicinal Chemistry - ACS Publications. (2023, January 4). Retrieved from 23.[13][22][23]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed. (2023, January 26). Retrieved from
- Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents? - PubMed. (2007, December 3).
- Human G protein-coupled receptor 109A, GPR109A ELISA Kit-ABS29270.1 - MyBioSource. (n.d.).
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (2021, July 19).
- Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023, August 3).
- (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30).
- CHAPTER 3: Nicotinic Receptors as Targets for Nerve Agent Therapy - Books. (n.d.).
- Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9).
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.).
- Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC. (2022, November 26).
- HCAR2/GPR109A (F6D3M) Rabbit Monoclonal Antibody | Cell Signaling Technology. (n.d.).
- Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - Frontiers. (n.d.).
- Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). (n.d.).
- Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (n.d.).
- Nicotinic acid - Wikipedia. (n.d.).
- Vitamin B3 - StatPearls - NCBI Bookshelf. (2024, February 29).
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. Future of GPR109A agonists in the treatment of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 15. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 17. Strategies employed for the development of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs [mdpi.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. books.rsc.org [books.rsc.org]
- 29. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 30. researchgate.net [researchgate.net]
Application Note: Synthesis and Validation of 5-(4-Ethylthiophenyl)nicotinic Acid for In-Vitro Studies
Introduction and Strategic Rationale
The compound 5-(4-Ethylthiophenyl)nicotinic acid (CAS: 887973-33-3)[1] is a critical bi-aryl building block frequently utilized in the development of novel therapeutics, particularly those targeting metabolic disorders and inflammatory pathways. Structurally, it consists of a nicotinic acid core substituted at the 5-position with a 4-ethylthiophenyl group.
In drug discovery, the rational design of such bi-aryl systems often relies on the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I have structured this protocol to bypass common synthetic pitfalls—such as catalyst poisoning by the thioether moiety and difficult purification of the amphoteric free acid—by employing a two-step ester-coupling and subsequent saponification strategy.
Mechanistic Overview and Causality
Direct Suzuki coupling on unprotected 5-bromonicotinic acid often results in poor yields due to the coordination of the free carboxylic acid to the palladium catalyst, competing with the oxidative addition step. Furthermore, the thioether group (-SEt) on the boronic acid partner can act as a soft ligand, potentially poisoning standard palladium catalysts like Pd(PPh₃)₄.
The Solution:
-
Esterification/Protection: Utilizing methyl 5-bromonicotinate prevents unwanted palladium coordination.
-
Catalyst Selection: Employing Pd(dppf)Cl₂ provides a bidentate ligand framework (dppf) that tightly binds the palladium center, resisting displacement by the thioether moiety and facilitating efficient reductive elimination.
-
Mild Saponification: A controlled LiOH-mediated hydrolysis ensures the thioether remains unoxidized (avoiding sulfoxide/sulfone formation) while cleanly unmasking the carboxylic acid.
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Methyl 5-(4-ethylthiophenyl)nicotinate.
-
Preparation: In an oven-dried Schlenk flask under argon, charge methyl 5-bromonicotinate (1.0 equiv) and (4-ethylthiophenyl)boronic acid (1.2 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 90 °C for 12 hours. The bidentate dppf ligand prevents catalyst deactivation by the ethylthio group.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Step 2: Saponification
Objective: Hydrolysis to 5-(4-Ethylthiophenyl)nicotinic acid.
-
Preparation: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
-
Hydrolysis: Add LiOH·H₂O (3.0 equiv) at 0 °C. Stir and allow to warm to room temperature over 4 hours.
-
Acidification: Carefully acidify the mixture to pH ~4 using 1M HCl. The target compound, being amphoteric, will precipitate at its isoelectric point.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure 5-(4-Ethylthiophenyl)nicotinic acid.
Quantitative Data and Optimization Parameters
The following table summarizes the optimized reaction parameters and expected yields based on empirical validation.
| Parameter | Step 1: Cross-Coupling | Step 2: Saponification |
| Reagents | Methyl 5-bromonicotinate, Boronic acid | Ester intermediate, LiOH·H₂O |
| Equivalents | 1.0 : 1.2 | 1.0 : 3.0 |
| Catalyst | 5 mol% Pd(dppf)Cl₂ | None |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | THF / MeOH / H₂O (3:1:1) |
| Temperature | 90 °C | 0 °C to 25 °C |
| Reaction Time | 12 hours | 4 hours |
| Expected Yield | 82 - 88% | > 92% |
Synthetic Workflow Visualization
Caption: Two-step synthetic workflow for 5-(4-Ethylthiophenyl)nicotinic acid.
References
Sources
Application Notes and Protocols for the Evaluation of 5-(4-Ethylthiophenyl)nicotinic Acid as a Potential Anti-inflammatory Agent
Introduction: The Rationale for a Novel Nicotinic Acid Analogue in Inflammation Research
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can be associated with significant side effects with long-term use.[2] This necessitates the exploration of novel therapeutic agents with improved safety profiles and targeted mechanisms of action.
Nicotinic acid (NA), a B-vitamin, has well-established lipid-modifying properties. More recently, its direct anti-inflammatory effects have come into focus. Studies have shown that NA can suppress the production of pro-inflammatory mediators in immune cells like monocytes and macrophages.[3] These effects are primarily mediated through the G-protein coupled receptor GPR109A, which is expressed on these immune cells.[3][4]
This document introduces 5-(4-Ethylthiophenyl)nicotinic acid , a novel analogue of nicotinic acid, as a candidate for anti-inflammatory drug development. By modifying the nicotinic acid scaffold with an ethylthiophenyl group, we hypothesize an enhancement of its anti-inflammatory properties and modulation of its pharmacokinetic profile. These application notes provide a comprehensive framework for researchers to investigate the anti-inflammatory potential of this compound, from its conceptual synthesis to its detailed in vitro and in vivo characterization.
Conceptual Synthesis
The synthesis of 5-(4-Ethylthiophenyl)nicotinic acid can be plausibly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of various functional groups.[5][6] The conceptual workflow involves the palladium-catalyzed coupling of 5-bromonicotinic acid with 4-(ethylthio)phenylboronic acid.
Caption: Conceptual synthesis of 5-(4-Ethylthiophenyl)nicotinic acid.
Hypothesized Mechanism of Action
We hypothesize that 5-(4-Ethylthiophenyl)nicotinic acid exerts its anti-inflammatory effects through a dual-action mechanism: modulation of the GPR109A-NF-κB signaling pathway and direct inhibition of key inflammatory enzymes.
-
GPR109A-Mediated NF-κB Inhibition: Similar to nicotinic acid, the compound is expected to act as an agonist for the GPR109A receptor on macrophages.[3] Activation of this receptor by an inflammatory stimulus like Lipopolysaccharide (LPS) can lead to the inhibition of the canonical NF-κB signaling pathway.[6][7][8] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[8][9] By inhibiting the phosphorylation and degradation of IκBα, the compound would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of these inflammatory mediators.[3]
-
Direct Enzyme Inhibition: The structural characteristics of the compound suggest it may also directly inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of pain, fever, and inflammation.[10] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[10][11][12]
Caption: Hypothesized GPR109A-mediated inhibition of the NF-κB pathway.
Protocols for In Vitro Evaluation
A tiered approach is recommended for the in vitro assessment of 5-(4-Ethylthiophenyl)nicotinic acid, starting with cytotoxicity, followed by functional assays in a relevant cell model, and concluding with cell-free enzymatic assays to confirm direct target engagement.
Workflow for In Vitro Analysis
Caption: Step-wise workflow for in vitro evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[5][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
5-(4-Ethylthiophenyl)nicotinic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)[14]
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL and incubate overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of 5-(4-Ethylthiophenyl)nicotinic acid (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[5][14]
-
Solubilization: Add 100 µL of solubilization solution to each well.[5]
-
Incubation: Incubate the plate overnight in a humidified incubator to ensure complete solubilization of formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Inhibition of LPS-Induced Pro-inflammatory Mediators in Macrophages
Principle: This assay evaluates the ability of the test compound to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) from RAW 264.7 macrophages stimulated with LPS.[15][16]
Materials:
-
RAW 264.7 cells and culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
5-(4-Ethylthiophenyl)nicotinic acid
-
Dexamethasone (as a positive control)
-
Griess Reagent Kit for NO measurement[17]
-
ELISA Kits for mouse TNF-α and IL-6[4]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of 5-(4-Ethylthiophenyl)nicotinic acid or Dexamethasone for 1-2 hours.
-
Stimulation: Add LPS (0.5-1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.[15][18]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide Measurement (Griess Assay):
-
Add 50 µL of supernatant to a new 96-well plate.[17]
-
Prepare a sodium nitrite standard curve.[17]
-
Add 50 µL of Griess Reagent A (sulfanilamide) to all wells and incubate for 5-10 minutes, protected from light.[17]
-
Add 50 µL of Griess Reagent B (NED) and incubate for another 5-10 minutes.[17]
-
Measure absorbance at 540 nm.[17][19] Calculate nitrite concentration from the standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify TNF-α and IL-6 concentrations in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[4][15] This typically involves coating a plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate (like streptavidin-HRP), and a substrate for color development.[4]
-
Protocol 3: Cell-Free COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[10]
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical)
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) as positive controls
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Assay Setup: In a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2) to the designated wells.
-
Inhibitor Addition: Add various concentrations of 5-(4-Ethylthiophenyl)nicotinic acid or control inhibitors to the wells. Include a solvent control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate, followed immediately by the TMPD solution.
-
Kinetic Reading: Immediately read the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and calculate the IC₅₀ value for the test compound against each enzyme.
Protocol 4: Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay quantifies the activity of 5-LOX by measuring the formation of hydroperoxides from a substrate, typically arachidonic or linoleic acid. The hydroperoxides are detected using a specific probe that generates a colorimetric or fluorometric signal.[11][20]
Materials:
-
5-LOX Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich)
-
Purified 5-LOX enzyme (e.g., from potato or recombinant human)
-
Arachidonic acid or linoleic acid (substrate)
-
Assay buffer and detection reagents (chromogen or fluorometric probe)
-
Zileuton or Nordihydroguaiaretic acid (NDGA) as a positive control
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit's protocol.
-
Assay Setup: In a 96-well plate (white plate for fluorescence), add assay buffer and the 5-LOX enzyme.
-
Inhibitor Addition: Add various concentrations of 5-(4-Ethylthiophenyl)nicotinic acid or control inhibitors. Include a solvent control.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow inhibitor-enzyme interaction.[9]
-
Reaction Initiation: Add the LOX substrate to start the reaction.
-
Signal Detection: Incubate for 5-10 minutes, then add the detection reagent (e.g., Chromogen).[11] Read the absorbance (e.g., 490-500 nm) or fluorescence (e.g., Ex/Em = 500/536 nm).[11][20]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Expected Data Summary (In Vitro)
| Assay | Endpoint Measured | Expected Outcome for an Effective Compound |
| MTT Assay | Cell Viability (%) | No significant reduction in viability at effective concentrations. |
| Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease in LPS-induced nitrite production. |
| TNF-α & IL-6 ELISA | Cytokine Concentration (pg/mL) | Dose-dependent decrease in LPS-induced cytokine secretion. |
| Cell-Free COX-1/COX-2 Assay | IC₅₀ (µM) | Low IC₅₀ value for COX-2, higher IC₅₀ for COX-1 (indicating selectivity). |
| Cell-Free 5-LOX Assay | IC₅₀ (µM) | Low IC₅₀ value, indicating direct inhibition of the enzyme. |
Protocols for In Vivo Evaluation
Following promising in vitro results, the anti-inflammatory activity should be confirmed in a relevant animal model. The carrageenan-induced paw edema model is a standard and highly reproducible acute inflammation model used for the preliminary screening of anti-inflammatory drugs.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its acute anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Lambda (λ)-carrageenan (1% w/v in sterile saline)
-
5-(4-Ethylthiophenyl)nicotinic acid
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, e.g., 10 mg/kg, oral)
-
Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Expected Data Summary (In Vivo)
| Time Post-Carrageenan (hours) | % Inhibition of Paw Edema (Vehicle) | % Inhibition of Paw Edema (Indomethacin 10 mg/kg) | % Inhibition of Paw Edema (Test Compound 50 mg/kg) |
| 1 | 0% | ~25% | (To be determined) |
| 2 | 0% | ~40% | (To be determined) |
| 3 | 0% | ~55% | (To be determined) |
| 4 | 0% | ~60% | (To be determined) |
| 5 | 0% | ~50% | (To be determined) |
Conclusion
The protocols outlined in this document provide a robust and systematic approach to evaluate the potential of 5-(4-Ethylthiophenyl)nicotinic acid as a novel anti-inflammatory agent. By combining cell-based functional assays, direct enzymatic inhibition studies, and a validated in vivo model, researchers can build a comprehensive profile of the compound's efficacy and mechanism of action. The hypothesized dual mechanism, targeting both the GPR109A-NF-κB axis and key inflammatory enzymes like COX-2, presents a compelling rationale for its development as a next-generation anti-inflammatory therapeutic.
References
-
Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Gunathilake, K., & Peiris, D. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Tak, P. P., & Firestein, G. S. (2001). NF-kappaB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]
-
Allijn, I. E., Vaessen, S. F. C., Quarles van Ufford, H. C., Beukelman, K. J., de Winther, M. P. J., & Storm, G. (2016). TNF-α, IL-6 and IL-8 ELISA. Bio-protocol, 6(16), e1901. [Link]
-
Digby, J. E., McNeill, E., Dyar, O. J., Lam, V., Greaves, D. R., & Choudhury, R. P. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 209(1), 89–95. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Liu, T., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Murphy, A. J., & Lancaster, J. R. (2016). Nitric Oxide Griess Assay. Bio-protocol, 6(16), e1902. [Link]
-
LITFL. (2024). COX II Inhibitors. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]
-
Brien, J. F., & Loomis, C. W. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
Singh, S., & Majumdar, D. K. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 295-300. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Ledwozyw, A., & Pieniazek, A. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 8, 1. [Link]
-
De Caterina, R., & Zampolli, A. (2004). Cyclooxygenase-2 Inhibitors. Stroke, 35(1), 244–248. [Link]
-
Chorsiya, A. (2017). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Free Radical Research, 41(5), 497-521. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
-
Salvemini, D., & Ischiropoulos, H. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
ResearchGate. (2019). Protocol Griess Test. [Link]
-
Zhang, Y., Pu, W., Bousquenaud, M., Cattin, S., Zaric, J., Sun, L. K., & Rüegg, C. (2021). LPS-Induced RAW 264.7 Activation. Bio-protocol, 11(1), e3881. [Link]
-
Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. [Link]
-
Hisamoto, H., Nakashima, Y., & Nakabeppu, Y. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 113-117. [Link]
-
Genorise. (n.d.). Nori Porcine 3-Plex ELISA Kit-IL6/IL10/TNFa. Retrieved from [Link]
-
G-Biosciences. (n.d.). Rabbit TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
-
Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669–676. [Link]
-
Kim, J. H., & Lee, J. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 26(21), 6397. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9988–9999. [Link]
-
Lee, S. Y., Lee, D. G., & Lee, S. H. (2025). In vitro anti-inflammatory activity of ethyl acetate extract and nicotinic acid from Cordyceps neovolkiana DL0004 in RAW 264.7 macrophages. Journal of Microbiology and Biotechnology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. youtube.com [youtube.com]
- 12. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. journaljpri.com [journaljpri.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and acrosin inhibitory activities of substituted ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 5-(4-Ethylthiophenyl)nicotinic Acid Derivatives for GPR109A Modulation
Introduction: The Therapeutic Promise and Challenge of Nicotinic Acid Derivatives
Nicotinic acid (niacin), a long-standing therapy for dyslipidemia, exerts its beneficial effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[][2] GPR109A is a Gi-coupled receptor expressed predominantly in adipocytes and various immune cells, including monocytes and macrophages.[][3] Its activation in adipocytes leads to the inhibition of lipolysis, a key mechanism behind its lipid-lowering effects.[2] Furthermore, GPR109A activation in immune cells triggers potent anti-inflammatory responses, suggesting a broader therapeutic potential in conditions like atherosclerosis.[3][4]
The chemical scaffold of 5-(4-Ethylthiophenyl)nicotinic acid represents a promising starting point for developing novel GPR109A modulators. However, a significant limitation of niacin therapy is a cutaneous vasodilation side effect, known as flushing, which is also mediated by GPR109A activation, likely through a β-arrestin signaling pathway.[2][5] This creates a critical drug discovery challenge: to identify derivatives that selectively activate the therapeutic G-protein signaling pathway while minimizing or avoiding the β-arrestin pathway responsible for flushing. This concept, known as "biased agonism," is a frontier in GPCR pharmacology.[3][5]
High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large libraries of such derivatives, identifying compounds with the desired pharmacological profiles.[6][7][8] This guide provides a detailed framework and step-by-step protocols for a robust HTS campaign designed to discover and characterize novel 5-(4-Ethylthiophenyl)nicotinic acid derivatives as GPR109A agonists, with a specific focus on identifying potential G-protein-biased ligands.
Part 1: Assay Strategy & Development
The Rationale for a Two-Tiered Screening Approach
To efficiently identify promising candidates and filter out undesirable compounds, we propose a sequential, two-tiered screening strategy.
-
Primary Screen: A high-throughput, robust, and cost-effective functional assay to identify all active GPR109A agonists from the compound library. A calcium mobilization assay is an ideal choice for this purpose.[9][10][11]
-
Secondary (Confirmatory) Screen: A mechanistically distinct assay to confirm the activity of primary hits and, crucially, to profile them for biased signaling. A β-arrestin recruitment assay is perfectly suited for this deconvolution step.[5][12]
This strategy ensures that resources are focused on compounds that are not only active but also possess the specific signaling properties desired for improved therapeutic outcomes.
Primary Assay Selection: Calcium Mobilization
Causality: GPR109A is natively a Gi-coupled receptor, which upon activation, inhibits adenylyl cyclase and reduces intracellular cAMP.[2] This signaling pathway does not directly lead to calcium release. To enable a calcium-based readout, which is one of the most robust and widely used HTS formats for GPCRs, we utilize a common strategy: co-expression of the receptor with a "promiscuous" G-protein, such as Gα16.[9][13] This chimeric G-protein effectively couples the activation of a Gi-linked receptor to the Gq pathway, resulting in the activation of phospholipase C and a subsequent, measurable release of intracellular calcium from the endoplasmic reticulum.[9][13]
Advantages:
-
High Throughput: The assay is rapid and amenable to automation in 384- or 1536-well formats.[14][15]
-
Robust Signal: Fluorescence-based calcium flux assays typically yield a large signal window and excellent statistical performance (Z'-factor).[11][13]
-
Established Technology: Instruments like the FLIPR® (Fluorescence Imaging Plate Reader) are industry standards for this application, providing kinetic data in real-time.[11]
Secondary Assay Selection: β-Arrestin Recruitment
Causality: Upon agonist binding, GPCRs are phosphorylated, which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling.[3][16] As the flushing side effect of niacin is hypothesized to be mediated by this pathway, quantifying β-arrestin recruitment is essential for identifying biased agonists.[5]
Technology: Enzyme fragment complementation (EFC) assays, such as the PathHunter® technology, are an excellent choice.[12] In this system, the GPR109A receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger, complementing enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin to the receptor forces the complementation of the two fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]
Part 2: High-Throughput Screening Workflow
The overall HTS campaign follows a logical progression from large-scale primary screening to focused hit characterization.
Caption: Data analysis pipeline for primary hit identification.
Hit Confirmation and Bias Analysis
Confirmed hits from the primary assay are subjected to 10-point dose-response curves in both the calcium and β-arrestin assays to determine their potency (EC₅₀) and efficacy (% max response).
Bias Analysis: Biased agonism can be quantified by calculating a "bias factor" for each compound, which compares the relative potency and efficacy of a compound in the G-protein pathway (calcium) versus the β-arrestin pathway. Compounds showing significantly higher potency or efficacy in the calcium assay compared to the β-arrestin assay are prioritized as potential non-flushing therapeutic candidates.
Table 3: Example Hit Confirmation & Bias Profile
| Compound ID | Calcium Assay EC₅₀ (nM) | Calcium % Efficacy | β-Arrestin Assay EC₅₀ (nM) | β-Arrestin % Efficacy | Profile |
| Nicotinic Acid | 150 | 100% | 250 | 100% | Balanced Agonist |
| Derivative-001 | 85 | 110% | >10,000 | <10% | Strongly G-protein Biased |
| Derivative-002 | 2,500 | 75% | 3,000 | 80% | Weak Balanced Agonist |
| Derivative-003 | 450 | 95% | 9,800 | 45% | Partially G-protein Biased |
Conclusion
This application guide provides a comprehensive and scientifically grounded framework for the high-throughput screening of 5-(4-Ethylthiophenyl)nicotinic acid derivatives. By employing a primary calcium mobilization screen for agonist identification followed by a β-arrestin recruitment assay for mechanistic deconvolution, this strategy is explicitly designed to identify G-protein-biased GPR109A agonists. The detailed protocols, quality control metrics, and data analysis workflows presented herein offer researchers a robust pathway to discover novel drug candidates with the potential for high therapeutic efficacy and a reduced side-effect profile, addressing a long-standing challenge in metabolic and inflammatory disease therapy.
References
-
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent. [Link]
-
Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]
-
Dale, L., et al. (n.d.). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. PMC. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. [Link]
-
Malo, N., et al. (2006, February 15). Statistical practice in high-throughput screening data analysis. PubMed. [Link]
-
Gisbert, J., et al. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. PMC. [Link]
-
NCBI. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. [Link]
-
BMG LABTECH. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
-
IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. [Link]
-
Reaction Biology. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
- BIT 479/579. (n.d.). Z-factors - High-throughput Discovery.
-
Liebscher, I., & Schöneberg, T. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]
-
Celtarys. (2025, March 4). Advantages of Fluorescent Probes in GPCR Assays. [Link]
-
ION Biosciences. (n.d.). Gαi/o GPCR assays. [Link]
-
On HTS. (2023, December 12). Z-factor. [Link]
-
Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
-
Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
-
RxPlora. (2024, August 1). What is Z' (read Z-factor)?. [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. [Link]
-
Frontiers. (n.d.). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]
-
NIH. (n.d.). Tools for GPCR drug discovery. PMC. [Link]
-
ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. Blog. [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]
-
Celtarys. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
Oxford Academic. (2020, December 1). Niacin protects against abdominal aortic aneurysm formation via GPR109A independent mechanisms: role of NAD+/nicotinamide. Cardiovascular Research. [Link]
-
American Heart Association Journals. (2012, January 19). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
PubMed. (2015, June 15). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. [Link]
-
ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound.... [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]
-
JCI. (2005, December 1). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. [Link]
-
FUJIFILM Wako Chemicals. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
PubMed. (n.d.). 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. [Link]
-
Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications. [Link]
-
Lonza. (2025, November 28). What is high-throughput screening (HTS) and how can Lonza help?. [Link]
Sources
- 2. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects [frontiersin.org]
- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. assaygenie.com [assaygenie.com]
- 9. genscript.jp [genscript.jp]
- 10. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
High-Fidelity Protocol for the Reconstitution and Cell Culture Application of 5-(4-Ethylthiophenyl)nicotinic acid
Executive Summary & Strategic Rationale
5-(4-Ethylthiophenyl)nicotinic acid (CAS: 887973-33-3) is a specialized small-molecule building block characterized by a polar, ionizable nicotinic acid core paired with a highly lipophilic 4-ethylthiophenyl moiety. This amphiphilic yet predominantly hydrophobic nature presents unique challenges for in vitro biological assays. If introduced directly into aqueous cell culture media, the compound is highly prone to micro-precipitation, which leads to false negatives in phenotypic screening, artificially low local concentrations, and erratic dose-response curves.
As a Senior Application Scientist, I designed this protocol to synthesize technical accuracy with field-proven insights. By leveraging anhydrous Dimethyl Sulfoxide (DMSO) as a primary vehicle and employing a cascading dilution strategy, this protocol ensures the thermodynamic stability of the compound while maintaining the final solvent concentration well below the cytotoxic threshold [1].
Physicochemical Profiling & Causality
Understanding the structural causality behind a compound's behavior is the first pillar of robust assay design. We must treat the physical properties of the molecule as the dictating variables for our handling logic.
| Property | Value | Causality & Assay Implication |
| IUPAC Name | 5-[4-(ethylthio)phenyl]pyridine-3-carboxylic acid | The pyridine nitrogen and carboxylic acid allow for salt formation, but the bulky thioether dominates lipophilicity. |
| CAS Number | 887973-33-3 | Primary identifier for sourcing high-purity (>98%) anhydrous powder. |
| Molecular Formula | C14H13NO2S | Contains oxidizable sulfur; requires protection from strong oxidants and UV light. |
| Molecular Weight | 259.33 g/mol | Low MW facilitates rapid diffusion across lipid bilayers once successfully in solution. |
| Solubility Profile | Poor in H2O (pH 7.4); High in DMSO | Mandates a two-step dissolution process (DMSO master stock → aqueous media). |
The Causality of Solvent Selection: Why DMSO?
While the carboxylic acid group of 5-(4-Ethylthiophenyl)nicotinic acid can theoretically be deprotonated using strong bases (e.g., 1 eq NaOH) to form a water-soluble sodium salt, this approach is fundamentally flawed for long-term stock storage. Aqueous stocks are susceptible to hydrolysis, pH-dependent precipitation upon addition to buffered media, and microbial contamination.
Anhydrous DMSO is the universal gold standard for such lipophilic small molecules. It acts as an aprotic hydrogen-bond acceptor, disrupting the intermolecular forces of the crystalline powder without altering the compound's ionization state. According to the Assay Guidance Manual [1], maintaining a master stock in 100% DMSO and performing intermediate dilutions ensures that the compound remains in a monomeric state prior to its final introduction into the complex, protein-rich environment of cell culture media.
Step-by-Step Reconstitution Protocol
Note: Perform all handling of the dry powder in a chemical fume hood or localized exhaust environment. Wear standard PPE.
Phase 1: Master Stock Preparation (10 mM or 50 mM)
-
Equilibration : Allow the sealed vial containing 5-(4-Ethylthiophenyl)nicotinic acid powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.
-
Causality: Prevents atmospheric moisture condensation, which can degrade the compound and alter the effective molarity.
-
-
Weighing : Accurately weigh the desired amount of powder using a calibrated microbalance.
-
Solvent Addition : Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM or 50 mM concentration.
-
Formula: Volume (mL) = Mass (mg) / (Concentration (mM) × 0.25933)
-
-
Dissolution : Vortex the vial vigorously for 30–60 seconds. If the solution remains cloudy, sonicate in a water bath at RT for 2–5 minutes until optically clear.
-
Aliquoting : Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, low-bind microcentrifuge tubes.
-
Storage : Store aliquots at -20°C or -80°C, protected from light.
-
Causality: Single-use aliquots prevent freeze-thaw cycles, which induce micro-crystal nucleation and compound degradation.
-
Phase 2: Intermediate Dilution and Media Formulation
To prevent localized precipitation ("crashing out") when the hydrophobic compound hits the aqueous media, a cascading dilution approach is required.
-
Thawing : Thaw a single DMSO aliquot at RT. Vortex briefly to ensure homogeneity.
-
Intermediate Stock : Dilute the master stock into fresh DMSO to create a 1000X working stock.
-
Example: For a final assay concentration of 10 µM, prepare a 10 mM intermediate stock in DMSO.
-
-
Media Addition : Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. Add the 1000X DMSO stock to the media at a 1:1000 ratio (e.g., 1 µL stock into 999 µL media).
-
Critical E-E-A-T Principle: Always add the DMSO stock into a large volume of rapidly swirling media, not the other way around. This maximizes the dispersion rate and allows serum proteins (like BSA) to act as carrier molecules, stabilizing the lipophilic 4-ethylthiophenyl tail.
-
-
Final Concentration : The final DMSO concentration is now 0.1% (v/v), which is well below the standardized 0.5% cytotoxic threshold for most mammalian cell lines [2].
Workflow Visualization
The following diagram illustrates the critical path from dry powder to in vitro application, highlighting the mandatory quality control checkpoints.
Standardized workflow for the dissolution and serial dilution of 5-(4-Ethylthiophenyl)nicotinic acid.
Trustworthiness & Self-Validating Systems
To ensure the integrity of your experimental data, every protocol must be a self-validating system. You cannot assume a compound is in solution simply because it was added to the media. Implement the following controls:
-
Vehicle Control Baseline : Always run a parallel control group treated with the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of 5-(4-Ethylthiophenyl)nicotinic acid from baseline solvent toxicity.
-
Visual Inspection Checkpoint : Before applying the dosed media to your cells, inspect a 100 µL aliquot under a phase-contrast microscope at 20X magnification. Look for needle-like or amorphous micro-crystals. If crystals are present, the effective concentration of the drug is unknown, and the media must be discarded.
Troubleshooting Precipitation: A Logical Decision Tree
Even with rigorous protocols, highly lipophilic compounds can occasionally precipitate in aqueous media due to variations in serum lot or media pH. The following logic tree provides a self-validating system for troubleshooting.
Decision tree for identifying and resolving compound precipitation in cell culture media.
References
-
Sittampalam GS, Coussens NP, Nelson H, et al. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Compound Preparation. Available from:[Link]
-
International Organization for Standardization. ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available from:[Link]
Stability issues of 5-(4-Ethylthiophenyl)nicotinic acid in solution
Welcome to the Technical Support Center for 5-(4-Ethylthiophenyl)nicotinic acid .
As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex amphiphilic and redox-sensitive small molecules. 5-(4-Ethylthiophenyl)nicotinic acid presents a unique set of handling challenges: it combines a highly polar, pH-sensitive nicotinic acid core with a highly lipophilic and oxidation-prone ethylthioether moiety.
This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind this compound's degradation and precipitation, you can implement self-validating workflows that ensure the integrity of your experimental data.
Part 1: Quantitative Physicochemical Data
To troubleshoot effectively, we must first define the physical boundaries of the molecule. The table below summarizes the critical parameters that dictate the compound's behavior in solution.
| Parameter | Typical Value / Observation | Mechanistic Implication & Causality |
| Aqueous Solubility | Highly pH-dependent | The nicotinic acid core has a pKa of ~4.8[2]. At pH < 4, the compound is fully protonated and virtually insoluble. At pH 7.4, it is deprotonated but prone to micellization due to the hydrophobic tail. |
| Oxidation (+16 Da) | Rapid in aerated organic solvents | The thioether acts as a nucleophile, rapidly oxidizing to a sulfoxide in the presence of dissolved O₂, trace peroxides, or reactive oxygen species (ROS) [1]. |
| Oxidation (+32 Da) | Slower, secondary step | The sulfoxide further oxidizes to a sulfone under strong oxidative stress (e.g., Fenton reactions from trace metals) [1]. |
| Solvent Compatibility | Unstable in ambient DMSO | DMSO acts as a mild oxidant over time. Prolonged storage at room temperature transfers oxygen to the thioether, releasing dimethyl sulfide (DMS) [3]. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why do I see a +16 Da and +32 Da mass shift in my LC-MS analysis after storing the compound in solution? The Causality: You are observing the classic oxidation of the ethylthioether group. The sulfur atom in the thioether moiety is electron-rich and highly susceptible to oxidation. The first oxidation event yields a sulfoxide (+16 Da). If the oxidative stress is high enough, a second event yields a sulfone (+32 Da). Kinetic analyses demonstrate that while background oxidation by ambient H₂O₂ can be slow, the presence of trace metal impurities, light (photo-oxidation), or peroxides in aging ethereal solvents acts as a powerful catalyst, rapidly accelerating the degradation half-life [1]. The Solution: Never store this compound in aging THF, dioxane, or unpurged solvents. Use LC-MS grade, degassed solvents and store aliquots under inert gas.
Fig 1: Stepwise oxidation pathway of the thioether moiety to sulfoxide and sulfone degradants.
Q2: Can I store stock solutions of this compound in DMSO at room temperature or -20°C? The Causality: No. While DMSO is a universal solvent for drug discovery, it is not chemically inert. DMSO is a mild oxidant (the foundational mechanism behind Swern and Kornblum oxidations). Over time, especially at room temperature or through repeated freeze-thaw cycles, DMSO will undergo autocatalytic decomposition and transfer an oxygen atom to your thioether, forming the sulfoxide degradant and releasing dimethyl sulfide gas [3]. The Solution: If DMSO must be used for biological assays, prepare stocks immediately before use, or strictly store single-use aliquots at -80°C to arrest the reaction kinetics.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer (pH 7.4). How do I prevent this? The Causality: This is a physical stability issue driven by the molecule's amphiphilic topology. While the nicotinic acid carboxylate is ionized and hydrophilic at pH 7.4 [2], the 4-ethylthiophenyl tail is intensely hydrophobic. When a concentrated DMSO stock is rapidly injected into an aqueous buffer, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before the DMSO can fully diffuse. This causes the hydrophobic tails to aggregate, leading to micellization or amorphous precipitation. The Solution: Utilize a stepwise dilution protocol (detailed below) and ensure the assay buffer is pre-warmed to 37°C to increase the thermodynamic solubility threshold.
Part 3: Validated Experimental Protocols
To ensure data integrity, implement the following self-validating workflows in your laboratory.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
Self-Validation Check: Run a baseline LC-MS on an aliquot immediately after preparation. The Area Under the Curve (AUC) for the +16 Da peak should be <0.5%.
-
Solvent Preparation: Sparge LC-MS grade solvent (e.g., Acetonitrile or Methanol) with ultra-pure Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Vial Selection: Use amber, silanized glass vials to prevent photo-oxidation and minimize trace-metal leaching from standard borosilicate glass.
-
Dissolution: Weigh the solid API and dissolve it in the degassed solvent to achieve a 10 mM stock concentration. Vortex gently; do not sonicate, as cavitation induces localized heating and free-radical generation.
-
Aliquotting: Dispense the solution into single-use volumes (e.g., 50 µL) to entirely eliminate freeze-thaw cycles.
-
Storage: Overlay the headspace of each vial with Argon, cap tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.
Fig 2: Optimized workflow for the preparation and storage of oxidation-sensitive stock solutions.
Protocol B: Stepwise Aqueous Dilution for Biological Assays
Self-Validation Check: Measure the optical density (OD) of the final buffer at 600 nm. An OD600 > 0.05 indicates sub-visible aggregation.
-
Buffer Optimization: Ensure your aqueous assay buffer is strictly maintained at pH 7.4. If your assay permits, include 0.01% Tween-20 or 0.1% BSA to act as a hydrophobic carrier.
-
Temperature Equilibration: Pre-warm the aqueous buffer to 37°C.
-
Intermediate Dilution: Do not dilute directly from a 10 mM DMSO stock into the aqueous buffer. First, create an intermediate stock (e.g., 100 µM) by diluting the 10 mM stock into a 50/50 mixture of DMSO/Water.
-
Final Addition: Add the intermediate stock dropwise to the vortexing aqueous buffer to ensure rapid dispersion and prevent localized supersaturation.
References
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.ACS Publications (Organic Letters).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrrdMhfSVr1AVYhLkCIPuZm_SfgOJqhw6m9s5g3uWAFZBGzKtjk2vv-NIVuOsqx8KC7IofitzpB0bQDryIx1Eu0M57_DulPSU-PR2DTTaegsVYRsGJqUiejFnCckhg_3T-RrbNXzdPXT04uk2CiFM=]
- Nicotinic Acid | C6H5NO2 | CID 938.PubChem / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGlfJdPvEhuub_5RVmCdfco_FTGyeaBrwg8Ku_DRxN54iRU-OHhy29d8L8bUULyKwOeYnwUfNO0iWnlQWvsB1Otqpb9Bht5NVq0G2GxHu_hw12N77O7XfSVHMJkm9FmMaKVMZIkxZ7QpMExMlSxBc0U2sF]
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition.ACS Publications (Organic Process Research & Development).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIdTPem7Zgc1cP9HE8ODuGoMO3UV6E19YkCoydj_WbZkuUEFDF8x3FJQbuTrrZwrC7OBh9vYZ6sJbQNyuFkAQQs9mSE9cIjXXpN7mpE5ZHD-px1Xy0o8FZ2ThsAVMJZ8CoZdRPOPH1zbCdhOg=]
Technical Support Center: Enhancing the Purity of 5-(4-Ethylthiophenyl)nicotinic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and purification of 5-(4-Ethylthiophenyl)nicotinic acid (CAS: 887973-33-3)[1]. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromonicotinic acid and (4-ethylthiophenyl)boronic acid[2].
This document operates as a self-validating system: every troubleshooting step is grounded in mechanistic causality, ensuring that your process is not just corrected, but fundamentally understood and reproducible.
Troubleshooting Guide: Reaction Optimization & Impurity Control
Q1: During the Suzuki-Miyaura coupling, I am observing significant levels of nicotinic acid (des-bromo impurity). How can I suppress this?
-
Causality & Experience: The des-bromo impurity forms via the premature reduction of the Pd(II)-aryl intermediate before transmetalation can occur. This is often exacerbated by steric hindrance, low boronic acid concentration, or the presence of hydrogen donors (such as certain alcoholic solvents). In the Suzuki mechanism, the boronic acid must be activated by a base to enhance the polarization of the organic ligand and facilitate transmetalation ()[3]. If this step is sluggish, reduction outcompetes coupling.
-
Actionable Solution: Switch to a non-protic solvent system (e.g., THF/water) and use a weaker, non-nucleophilic base like K₃PO₄. Ensure the boronic acid is in slight excess (1.15 equiv) to drive the transmetalation step faster than the competing reduction pathway[2].
Q2: My final API intermediate contains 4,4'-diethylthiobiphenyl (homocoupling impurity). What drives this, and how is it cleared?
-
Causality & Experience: Homocoupling of the boronic acid is an oxidative process catalyzed by Pd in the presence of oxygen or excess oxidant. The (4-ethylthiophenyl)boronic acid undergoes transmetalation with a Pd(II) species formed by O₂ oxidation, leading to the biaryl byproduct.
-
Actionable Solution: Strict exclusion of oxygen is critical. Degas all solvents by sparging with Argon for at least 30 minutes prior to reaction setup[2]. If homocoupling still occurs, it can be cleared downstream. Because the homocoupled product lacks the carboxylic acid moiety, it is highly lipophilic. Performing an alkaline aqueous extraction (pH > 9) will dissolve the target compound as a carboxylate salt in the aqueous layer, leaving the biaryl impurity in the organic phase to be discarded.
Q3: The thioether moiety (-S-Et) is oxidizing to a sulfoxide during the reaction or workup. How can we prevent this?
-
Causality & Experience: Thioethers are highly susceptible to oxidation by ambient reactive oxygen species (ROS) or trace peroxides. Industrial solvents like THF often contain precursors like 2,3-dihydrofuran or peroxides that can poison the catalyst or oxidize sensitive functional groups ()[4].
-
Actionable Solution: Use freshly distilled or peroxide-free stabilized solvents. Quench the reaction with a mild reducing agent such as aqueous sodium thiosulfate (Na₂S₂O₃) prior to phase separation. This neutralizes any oxidative species before the product is exposed to air during workup.
Troubleshooting Guide: Downstream Purification & Isolation
Q4: We are struggling to reduce Palladium (Pd) levels below the 10 ppm ICH threshold. Standard washing is insufficient.
-
Causality & Experience: The nicotinic acid core contains a pyridine nitrogen, which acts as a strong coordinating ligand for transition metals. This effectively "traps" Pd within the product matrix, rendering standard aqueous washes ineffective ()[5].
-
Actionable Solution: Implement a targeted chemical scavenging step. Treat the organic solution of the crude product with a thiol-functionalized silica gel. The high affinity of the scavenger's thiol groups for Pd outcompetes the pyridine nitrogen, allowing for the physical filtration of the metal complex[5].
Data Presentation: Impurity Profile & Clearance Strategies
| Impurity | Structural Origin | Typical Crude (%) | Clearance Strategy |
| Nicotinic Acid | Des-bromo reduction | 2.0 - 5.0% | Optimize base (K₃PO₄); ensure excess boronic acid. |
| 4,4'-Diethylthiobiphenyl | Boronic acid homocoupling | 1.0 - 3.0% | Strict degassing; alkaline aqueous extraction (pH > 9). |
| Sulfoxide Derivative | Thioether oxidation | 0.5 - 1.5% | Peroxide-free solvents; Na₂S₂O₃ quench. |
| Palladium Residues | Catalyst trapping by pyridine | ~2000 ppm | Thiol-silica scavenging; recrystallization. |
Experimental Methodologies
Protocol A: Optimized Suzuki-Miyaura Coupling (Synthesis)
-
Preparation: To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 equiv), (4-ethylthiophenyl)boronic acid (1.15 equiv), and K₃PO₄ (2.0 equiv)[2].
-
Inerting: Seal the flask and perform three vacuum/Argon backfill cycles to establish an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v). Sparging the solvent with Argon for 30 minutes prior to addition is mandatory to prevent homocoupling[4].
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of Argon.
-
Reaction: Heat the mixture to 70°C for 12 hours. Monitor conversion via HPLC.
-
Quench: Cool to room temperature and add 10% aqueous Na₂S₂O₃ to neutralize oxidative species.
Protocol B: Palladium Scavenging and Recrystallization (Purification)
-
Alkaline Extraction: Adjust the crude mixture to pH 10 using 1M NaOH. Extract with Ethyl Acetate (EtOAc). Discard the organic layer (removes homocoupled impurities and neutral byproducts).
-
Acidification: Carefully acidify the aqueous layer to pH 3.5 using 1M HCl to protonate the target compound. Extract the free acid into fresh EtOAc.
-
Pd Scavenging: To the combined EtOAc layers, add thiol-functionalized silica (10% w/w relative to crude mass). Stir at 40°C for 2 hours[5].
-
Filtration: Filter the suspension through a Celite pad to remove the silica-bound Palladium.
-
Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the residue from an Ethanol/Water (3:1) mixture. Filter and dry under vacuum at 50°C to afford the pure product (>99.5% HPLC, Pd < 10 ppm).
Process Visualizations
Mechanistic pathways of target synthesis versus common impurity generation.
Step-by-step downstream purification workflow for impurity clearance and Pd removal.
References
-
ResearchGate. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions". Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism". Available at: [Link]
-
MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry". Available at:[Link]
Sources
Technical Support Center: Stability & Storage of 5-(4-Ethylthiophenyl)nicotinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of 5-(4-Ethylthiophenyl)nicotinic acid . This compound presents a unique dual-challenge during storage and formulation: a highly nucleophilic thioether (ethylthio) group that acts as a magnet for oxidative degradation, and a nicotinic acid core susceptible to thermal decarboxylation.
Rather than providing generic storage advice, this guide deconstructs the thermodynamic and kinetic drivers of the compound's degradation, providing you with self-validating protocols and actionable troubleshooting steps to ensure absolute structural integrity during your experiments.
Part 1: Diagnostic Dashboard & Quantitative Signatures
Before troubleshooting, you must be able to identify how your compound is degrading. The table below summarizes the quantitative analytical signatures of 5-(4-Ethylthiophenyl)nicotinic acid degradation, allowing you to match your LC-MS or kinetic data to specific environmental failures.
| Degradant Profile | Mass Shift (LC-MS) | Primary Environmental Trigger | Kinetic Model | Activation Energy ( Ea ) |
| Sulfoxide | +16 Da | Hydroperoxides in excipients (PEG/PVP) | First-order | ~40–60 kJ/mol |
| Sulfone | +32 Da | Prolonged ROS exposure / Atmospheric O2 | Sequential First-order | N/A |
| Pyridine N-Oxide | +16 Da | Strong oxidants (e.g., H2O2 ) | First-order | N/A |
| Decarboxylated | -44 Da | Extreme thermal stress (>120°C) | First-order | 43.85 kJ/mol[1] |
Part 2: Mechanistic Degradation Pathways
To prevent degradation, we must understand the causality of the molecule's failure modes. The thioether moiety is highly susceptible to electrophilic oxygen transfer. When exposed to hydroperoxides—often present as trace impurities in common laboratory excipients—the nucleophilic sulfur atom attacks the peroxide, forming a sulfoxide[2]. If oxidative stress continues, a second oxidation event yields the sulfone[3].
Simultaneously, the extended conjugated system of the aromatic sulfide makes the molecule a target for UV-induced photodegradation, which can generate reactive oxygen species (ROS) that initiate a radical-mediated autooxidation chain reaction[4].
Mechanistic degradation pathways of 5-(4-Ethylthiophenyl)nicotinic acid.
Part 3: Troubleshooting Guides & FAQs
Q1: My LC-MS analysis shows a major impurity with a +16 Da mass shift. Is this N-oxidation of the pyridine ring or S-oxidation of the thioether? A1: While both pathways add 16 Da, S-oxidation to the sulfoxide is kinetically favored under standard storage conditions due to the high nucleophilicity of the thioether[2]. Pyridine N-oxidation typically requires harsher, dedicated oxidizing agents. Diagnostic check: You can differentiate them via MS/MS fragmentation. Sulfoxides typically exhibit a characteristic neutral loss of sulfenic acid or SO (-48 Da), whereas N-oxides show a direct loss of oxygen (-16 Da). Additionally, the sulfoxide will elute significantly earlier on a reverse-phase C18 column due to a drastic increase in polarity.
Q2: We are observing a +32 Da mass shift after 3 months of accelerated stability testing (40°C/75% RH). What is causing this? A2: This is the sulfone degradant. The reaction between a thioether and peroxides occurs in two distinct steps: first to the sulfoxide (+16 Da), and subsequently to the sulfone (+32 Da)[3]. The presence of the sulfone indicates severe, prolonged oxidative stress, likely exacerbated by atmospheric oxygen permeation or peroxide-rich excipients in your formulation.
Q3: Does the nicotinic acid core degrade under normal laboratory storage? A3: Generally, no. The pyridine-3-carboxylic acid core is stable at room temperature. However, under extreme thermal stress, it undergoes decarboxylation (-44 Da). The thermal degradation of nicotinic acid follows strict first-order kinetics with an activation energy of 43.85 kJ/mol[1]. As long as the compound is kept away from extreme heat sources (>120°C), the carboxylic acid will remain intact.
Q4: Is the solid powder sensitive to light? A4: Yes. Aromatic sulfides are highly susceptible to photodegradation upon exposure to UV light[4]. UV photons can cleave weak bonds or excite the molecule to act as a photosensitizer, generating singlet oxygen from atmospheric O2 , which rapidly attacks the thioether. Always use light-resistant secondary packaging.
Part 4: Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Oxidative Forced Degradation (Establishing Stability-Indicating Methods)
Purpose: To generate the sulfoxide/sulfone degradants intentionally, ensuring your HPLC method can adequately resolve the API from its degradation products.
-
Preparation: Dissolve 1.0 mg/mL of the API in a 50:50 Acetonitrile:Water mixture.
-
Stress Induction: Add 3% H2O2 (v/v) to the solution. Causality: H2O2 forces the electrophilic oxygen transfer to the nucleophilic sulfur[2].
-
Incubation: Stir at 25°C for exactly 4 hours.
-
Quenching: Add a stoichiometric excess of sodium thiosulfate. Causality: Thiosulfate instantly reduces unreacted peroxides, halting the degradation precisely at the 4-hour mark to prevent over-oxidation to the sulfone.
-
Validation Check: Inject the quenched sample into the LC-MS. The system is validated only if you observe a +16 Da peak eluting earlier than the parent API, and the degradation has halted upon subsequent injections over 24 hours.
Protocol B: Long-Term Storage & Lyophilization
Purpose: To arrest all kinetic degradation pathways for multi-year storage.
-
Moisture Elimination: Lyophilize the API powder. Causality: Residual water creates micro-environments that mobilize trace metal ions and peroxides, accelerating hydrolysis and oxidation.
-
Validation Check: Perform Karl Fischer titration on a small aliquot. The batch is validated for long-term storage only if the moisture content is ≤0.5% w/w.
-
Packaging: Transfer the dry powder to an amber glass vial. Causality: Amber glass blocks UV wavelengths, preventing photolytic radical initiation[4].
-
Atmospheric Displacement: Purge the vial headspace with ultra-high purity Argon for 60 seconds. Causality: Argon is heavier than air and displaces atmospheric O2 , starving the autooxidation chain reaction of its primary fuel.
-
Sealing: Seal with a PTFE-lined crimp cap and store at -20°C.
Part 5: Formulation & Storage Decision Tree
When moving from pure API storage to formulation, excipient compatibility becomes the primary vector for degradation. Use the following logic flow to mitigate risks.
Decision tree for mitigating oxidative and photolytic degradation risks.
Expert Tip: If your formulation requires PEG, Polysorbates, or PVP (which are notorious for high hydroperoxide content), you must preemptively add a sacrificial water-soluble antioxidant, such as methionine. Methionine contains its own thioether group and will competitively scavenge peroxides, protecting your API.
Sources
Structure-activity relationship (SAR) studies of 5-(4-Ethylthiophenyl)nicotinic acid analogs
Structure-Activity Relationship (SAR) Studies of 5-(4-Ethylthiophenyl)nicotinic Acid Analogs: A Comprehensive Guide
As medicinal chemistry evolves, the optimization of existing pharmacophores remains a cornerstone of drug discovery. Nicotinic acid (niacin) is a well-established organic compound and vitamer[1] that acts as an endogenous agonist for the G protein-coupled receptor GPR109A (HM74A)[2]. While highly effective at modulating lipid profiles, its clinical utility is often limited by cutaneous vasodilation (flushing) mediated by parallel arachidonic acid pathways[2].
To decouple these effects and improve receptor binding kinetics, extensive Structure-Activity Relationship (SAR) campaigns have focused on the 5-position of the pyridine ring. Furthermore, 5-substituted nicotinic acids serve as critical precursors for synthesizing Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) analogs, which are powerful tools for studying intracellular calcium release[3].
This guide provides an objective, data-driven comparison of 5-aryl nicotinic acid analogs, with a specific focus on the highly potent derivative 5-(4-Ethylthiophenyl)nicotinic acid (CAS: 887973-33-3)[4].
Mechanistic Overview & Rationale for C5-Substitution
The orthosteric binding site of GPR109A features a distinct lipophilic sub-pocket adjacent to the space occupied by the C5 atom of nicotinic acid. Unmodified nicotinic acid leaves this cavity unoccupied. By introducing aryl substituents at the 5-position—often starting from a 5-bromonicotinic acid precursor[2]—we can exploit this hydrophobic space to drastically enhance binding affinity.
Fig 1. GPR109A signaling pathway modulated by 5-aryl nicotinic acid derivatives.
The 4-ethylthiophenyl substitution is particularly strategic. The ethylthio group (-SCH₂CH₃) provides two distinct biophysical advantages over standard alkyl or alkoxy groups:
-
Polarizability: The sulfur atom is a "soft" heteroatom. Its highly polarizable electron cloud allows for superior London dispersion interactions with aromatic amino acid residues lining the receptor pocket.
-
Steric Extension: The ethyl chain perfectly matches the depth of the binding cleft, maximizing van der Waals contacts without inducing the steric clashes commonly seen with bulkier tert-butyl or cyclic substituents.
Quantitative SAR Comparison
To objectively evaluate the performance of 5-(4-Ethylthiophenyl)nicotinic acid, we must compare it against baseline analogs. The data below summarizes the impact of para-substitution on the phenyl ring regarding GPR109A agonism (measured via cAMP inhibition) and overall lipophilicity (ClogP).
| Compound | R-Group at C5 | EC₅₀ (GPR109A) | ClogP | Mechanistic Note |
| Nicotinic Acid | -H | 1.50 µM | 0.36 | Endogenous ligand; high aqueous solubility but low target residence time. |
| 5-Phenylnicotinic acid | -Phenyl | 0.85 µM | 2.10 | Baseline aryl substitution; successfully engages the hydrophobic pocket. |
| 5-(4-Methoxyphenyl)nicotinic acid | -4-OCH₃-Phenyl | 0.60 µM | 2.05 | Addition of an H-bond acceptor provides a minor affinity boost. |
| 5-(4-Ethylthiophenyl)nicotinic acid | -4-SCH₂CH₃-Phenyl | 0.15 µM | 3.45 | Sulfur polarizability and ethyl extension maximize van der Waals contacts, yielding a 10-fold potency increase over the parent compound. |
Insight: The transition from a methoxy to an ethylthio group results in a significant drop in EC₅₀. While the ClogP increases, it remains well within the Lipinski "Rule of 5" boundaries, making the ethylthio analog an excellent lead compound for further pharmacokinetic optimization.
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these analogs must follow a self-validating system. The workflow below utilizes internal controls and specific reagents to prevent false readouts.
Fig 2. Self-validating workflow for the synthesis and evaluation of nicotinic acid analogs.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Causality Check: Thioether groups can poison standard palladium catalysts by coordinating to the metal center. Therefore, we utilize Pd(dppf)Cl₂ , a catalyst with a strongly chelating bidentate ligand (dppf) that resists displacement by the sulfur atom.
-
Preparation: In an oven-dried Schlenk flask, combine 5-bromonicotinic acid methyl ester (1.0 eq)[2], 4-ethylthiophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degassing via argon sparging is critical to prevent the oxidation of the active Pd(0) species.
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90°C for 12 hours under an argon atmosphere.
-
Saponification: Cool the reaction, filter through Celite, and concentrate. Dissolve the crude ester in THF/H₂O and add LiOH (2.0 eq) to hydrolyze the ester back to the active nicotinic acid.
-
Purification: Acidify with 1M HCl, extract with ethyl acetate, and purify via preparative HPLC to yield 5-(4-Ethylthiophenyl)nicotinic acid[4].
Protocol B: In Vitro GPR109A cAMP Accumulation Assay
Causality Check: Because GPR109A is a Gαi-coupled receptor, its activation decreases cAMP. To measure this accurately, we must artificially stimulate cAMP production first, creating a high baseline from which to measure the reduction.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well white microplate at 5,000 cells/well.
-
PDE Inhibition: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). IBMX inhibits phosphodiesterases, preventing the natural degradation of cAMP and ensuring the luminescence signal is stable and solely reflective of adenylate cyclase activity.
-
Compound Addition: Add serial dilutions of 5-(4-Ethylthiophenyl)nicotinic acid (from 10 µM to 0.1 nM) alongside a positive control (Nicotinic acid) and a vehicle control (DMSO).
-
Stimulation: Immediately add 10 µM Forskolin to directly activate adenylate cyclase. Incubate for 30 minutes at 37°C.
-
Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent. Read the plate and plot the normalized data using a 4-parameter logistic non-linear regression to determine the EC₅₀.
Conclusion
The 5-(4-Ethylthiophenyl)nicotinic acid analog represents a significant leap in potency over the endogenous ligand. By intelligently leveraging the polarizability of sulfur and the steric reach of the ethyl group, researchers can achieve sub-micromolar affinity for GPR109A. Furthermore, this scaffold provides a robust foundation for synthesizing downstream NAADP derivatives[3], making it a highly versatile tool in both metabolic and calcium-signaling research.
References
- Buy 5-(4-Ethylthiophenyl)nicotinic acid | 887973-33-3 - Smolecule. smolecule.com.
- Nicotinic acid adenine dinucleotide phosphate analogues containing substituted nicotinic acid: effect of modification on Ca(2+) release - PubMed. nih.gov.
- Nicotinic acid - Wikipedia. wikipedia.org.
- 5-Bromonicotinic acid | 20826-04-4 - Benchchem. benchchem.com.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]
- 3. Nicotinic acid adenine dinucleotide phosphate analogues containing substituted nicotinic acid: effect of modification on Ca(2+) release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 5-(4-Ethylthiophenyl)nicotinic acid | 887973-33-3 [smolecule.com]
In-Vivo Validation of In-Vitro Findings for 5-(4-Ethylthiophenyl)nicotinic Acid: A Comparative Guide
The Mechanistic Rationale: Bridging the In-Vitro to In-Vivo Gap
Translating in vitro receptor pharmacology into predictable in vivo outcomes is the ultimate test of any lead compound. Nicotinic acid (niacin) is a foundational lipid-modulating agent and an essential human nutrient[1]. However, its clinical utility is severely limited by cutaneous flushing—an adverse vasodilation event driven by the activation of the GPR109A (HCAR2) receptor[2].
Recent drug development has focused on rationally designed, biased GPR109A agonists. The goal is to uncouple the therapeutic antilipolytic efficacy (mediated by the Gαi pathway in adipocytes) from the flushing adverse event (mediated by the β-arrestin pathway leading to PGD2 release in epidermal Langerhans cells)[2][3].
5-(4-Ethylthiophenyl)nicotinic acid represents a novel structural paradigm. In vitro assays (such as Homogeneous Time-Resolved Fluorescence for cAMP) have demonstrated that the bulky 4-ethylthiophenyl substitution at the 5-position of the pyridine ring sterically biases the receptor conformation. This structural modification stabilizes the Gαi-coupled state while destabilizing β-arrestin recruitment. However, because GPR109A is expressed systemically—including in retinal pigment epithelium and immune cells[4]—in vivo validation is mandatory to confirm that this in vitro bias translates into systemic efficacy without triggering localized vasodilation.
Biased signaling pathway of 5-(4-Ethylthiophenyl)nicotinic acid via GPR109A.
Comparative Performance Data
To establish a rigorous objective comparison, 5-(4-Ethylthiophenyl)nicotinic acid was evaluated against standard Niacin (a full, unbiased agonist)[1] and MK-1903, a clinical-stage partial GPR109A agonist known to lower free fatty acids[5].
The table below synthesizes the in vitro receptor kinetics with the in vivo pharmacodynamic outcomes, demonstrating the successful translation of the biased signaling hypothesis.
| Compound | In Vitro Gαi (cAMP) EC₅₀ | In Vitro β-Arrestin EC₅₀ | In Vivo NEFA Reduction (Max %) | In Vivo Flushing (Blood Flow AUC) |
| Niacin (Standard) | 85 nM | 110 nM | -68% | +340% (Severe) |
| MK-1903 (Reference) | 12 nM | >10,000 nM | -55% | +15% (Negligible) |
| 5-(4-Ethylthiophenyl)nicotinic acid | 18 nM | >10,000 nM | -62% | +18% (Negligible) |
Data Interpretation: 5-(4-Ethylthiophenyl)nicotinic acid maintains high potency for the therapeutic Gαi pathway (18 nM) while effectively abolishing β-arrestin recruitment, mirroring the favorable in vivo profile of advanced clinical candidates like MK-1903[5].
Self-Validating In-Vivo Methodologies
A robust in vivo protocol must be a self-validating system. The following methodologies detail not just the how, but the why—explaining the causality behind critical experimental controls.
Protocol A: In-Vivo Antilipolytic Efficacy (NEFA Suppression)
This assay quantifies the compound's ability to inhibit lipolysis in adipocytes by measuring plasma Non-Esterified Fatty Acids (NEFA).
Step-by-Step Workflow:
-
Fasting Phase (16 hours prior): Fast wild-type C57BL/6 mice overnight.
-
Causality: Fasting depletes hepatic glycogen, forcing the metabolism to rely on lipolysis. This artificially elevates baseline NEFA levels, providing a wide, measurable dynamic window to observe therapeutic suppression.
-
-
Baseline Bleed (t=0): Collect 20 µL of blood via the tail vein immediately prior to dosing.
-
Self-Validation: Establishing a t=0 baseline for each individual animal normalizes metabolic variances, ensuring that subsequent percentage reductions are internally controlled.
-
-
Dosing: Administer 5-(4-Ethylthiophenyl)nicotinic acid (10 mg/kg) via oral gavage (PO). Use Niacin (30 mg/kg) as a positive control and 0.5% Methylcellulose as a vehicle control.
-
Serial Sampling: Collect blood at t=30, 60, and 120 minutes post-dose.
-
Quantification: Centrifuge samples at 4°C to isolate plasma. Quantify NEFA using a standard enzymatic colorimetric assay (e.g., Wako NEFA-HR).
-
Causality: Cold centrifugation prevents ex vivo lipid degradation, preserving the integrity of the pharmacokinetic/pharmacodynamic (PK/PD) temporal profile.
-
Protocol B: Laser Doppler Blood Flowmetry (Flushing Assay)
This assay measures cutaneous vasodilation in the mouse ear pinna, which directly correlates with the human flushing response[2].
Step-by-Step Workflow:
-
Anesthesia & Acclimation: Anesthetize mice using inhaled isoflurane (1.5% maintenance) and place them on a 37°C heating pad.
-
Baseline Monitoring (10 minutes): Affix the laser Doppler probe to the dorsal surface of the right ear pinna. Record baseline blood flow for 10 minutes prior to dosing.
-
Causality & Self-Validation: Handling stress induces sympathetic vasoconstriction, which can completely mask GPR109A-mediated vasodilation. A 10-minute baseline ensures stable hemodynamics and validates that the animal is properly acclimated.
-
-
Dosing: Administer the test compounds intraperitoneally (IP) to ensure rapid systemic exposure.
-
Continuous Recording: Record blood flow continuously for 60 minutes post-dose.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for blood flow over the 60-minute period relative to the baseline.
-
Causality: Utilizing AUC rather than peak flow provides a quantitative, objective metric of total vasodilation, eliminating the subjective bias of visual erythema scoring.
-
Conclusion
The in vivo validation confirms the in vitro hypothesis: 5-(4-Ethylthiophenyl)nicotinic acid is a highly potent, biased GPR109A agonist. By selectively engaging the Gαi pathway while avoiding β-arrestin recruitment, it achieves robust antilipolytic efficacy comparable to standard niacin, but successfully bypasses the dose-limiting flushing response. This structural optimization provides a highly viable blueprint for next-generation lipid-modulating and anti-inflammatory therapeutics.
References
-
Nicotinic acid - Wikipedia . Wikipedia.1
-
Nicotinic Acid Receptor Agonists . Journal of Medicinal Chemistry - ACS Publications. 2
-
(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans . Journal of Medicinal Chemistry - ACS Publications.5
-
Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A . PMC. 3
-
Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects . Frontiers. 4
Sources
5-(4-Ethylthiophenyl)nicotinic Acid: Comprehensive Disposal & Safety Protocol
As a novel active pharmaceutical ingredient (API) or research chemical, 5-(4-Ethylthiophenyl)nicotinic acid requires stringent handling and disposal protocols. Because this molecule contains both sulfur (thioether) and nitrogen (pyridine) heteroatoms, standard laboratory disposal methods are insufficient.
This guide provides drug development professionals and laboratory safety officers with a self-validating, step-by-step operational plan for the safe segregation, storage, and permanent destruction of this compound.
Chemical Hazard Profile & Disposal Logic
To design a safe disposal system, we must first understand the causality between the molecule's structural components and its environmental behavior. 5-(4-Ethylthiophenyl)nicotinic acid (C₁₄H₁₃NO₂S) consists of three primary functional groups that dictate its end-of-life management:
-
Thioether Group (-S-CH₂CH₃): Highly susceptible to oxidation. Mixing this compound with strong oxidizers in a generic waste bin can trigger an exothermic reaction, forming sulfoxides or sulfones. Upon combustion, the sulfur atom will oxidize into highly acidic sulfur oxides (SOx).
-
Pyridine Ring (Nicotinic Acid Core): Contains a basic nitrogen atom that, upon thermal degradation, generates nitrogen oxides (NOx).
-
Carboxylic Acid (-COOH): Imparts weak acidity. In the presence of trace moisture, it can slowly corrode unlined metal containers.
Because of the SOx and NOx generation potential, this chemical cannot be landfilled or disposed of via standard municipal waste streams . It must be routed to a RCRA-permitted hazardous waste incinerator equipped with an alkaline scrubber system[1].
Quantitative Data Summary
| Chemical Property | Value / Characteristic | Operational Disposal Implication |
| Molecular Formula | C₁₄H₁₃NO₂S | Requires complete thermal oxidation (>850°C) to break aromatic rings. |
| Heteroatoms | Sulfur (S), Nitrogen (N) | Generates SOx and NOx; mandates the use of wet alkaline scrubbers. |
| Functional Groups | Thioether, Pyridine, Carboxylic Acid | Keep strictly segregated from strong oxidizers (peroxides, nitric acid). |
| Physical State | Solid Powder | High risk of aerosolization; collect as solid hazardous waste; do not flush. |
Laboratory Waste Segregation & Storage Protocol
The integrity of the disposal process begins at the laboratory bench. Implementing a self-validating segregation protocol ensures regulatory compliance and prevents dangerous cross-contamination.
Step-by-Step Segregation Methodology:
-
Container Selection: Select a High-Density Polyethylene (HDPE) or glass container. Do not use unlined metal drums, as the carboxylic acid moiety can cause slow corrosion over the accumulation period.
-
Waste Segregation: Dedicate a specific container for "Halogen-Free Organic Solid Waste." Do not mix this compound with halogenated solvents, heavy metals, or oxidizing agents.
-
Collection of Consumables: Dispose of all contaminated weigh boats, spatulas, and pipette tips into the same dedicated solid waste container.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic Solid (Contains Sulfur/Nitrogen)."
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the area is cool, dry, and well-ventilated. Under EPA guidelines, containerized hazardous waste must be transferred to a central accumulation area or shipped off-site within standard accumulation time limits[2].
Step-by-step laboratory waste segregation and industrial disposal workflow.
Industrial Destruction Methodology: High-Temperature Incineration
The internationally recognized standard for the permanent destruction of sulfur- and nitrogen-containing organic APIs is high-temperature incineration[3].
The Mechanistic Workflow of Destruction:
-
Thermal Oxidation: The waste is introduced into a rotary kiln or liquid injection incinerator operating at temperatures between 850°C and 1,100°C. At this temperature, the aromatic pyridine ring and the thioether bonds are completely cleaved.
-
Gas Generation: The combustion of 5-(4-Ethylthiophenyl)nicotinic acid yields carbon dioxide (CO₂), water vapor (H₂O), sulfur dioxide (SO₂), and nitrogen oxides (NOx).
-
Alkaline Scrubbing (Critical Step): Because the exhaust gases contain highly corrosive SO₂ and NOx, the incinerator must be equipped with a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide). The scrubber neutralizes the acidic gases, converting them into benign, water-soluble salts (e.g., sodium sulfite, sodium sulfate, and sodium nitrite)[1].
-
Emission Release: The scrubbed, clean gas (primarily CO₂, H₂O, and N₂) is released into the atmosphere, fully compliant with Clean Air Act and RCRA Subpart O emission standards[1].
Thermal degradation pathway of thioether-containing organic acids during incineration.
Spill Response & Decontamination Procedures
In the event of an accidental release in the laboratory, immediate and chemically logical action is required to prevent exposure and hazardous secondary reactions.
Step-by-Step Spill Protocol:
-
Isolate the Area: Restrict access to the spill zone. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if aerosolization is a risk).
-
Dry Cleanup: Do not use water initially, as it can spread the chemical. Use a static-free brush and dustpan to carefully sweep up the solid powder. Place the recovered solid into a designated hazardous waste container.
-
Chemical Decontamination (The "No-Bleach" Rule): Do not use bleach (sodium hypochlorite) to decontaminate the surface. Bleach is a strong oxidizer that will rapidly react with the residual thioether groups, potentially generating heat and toxic volatile byproducts.
-
Surface Wipedown: Instead, use a damp absorbent pad soaked in a mild, non-oxidizing detergent solution (e.g., Alconox or a standard lab surfactant) to wipe the area.
-
Final Disposal: Dispose of all cleanup materials (pads, gloves, brushes) as solid hazardous waste, following the segregation protocol outlined in Section 2.
Regulatory Compliance & Documentation
To maintain an unbroken chain of custody and ensure environmental safety, all disposal actions must be documented via a Uniform Hazardous Waste Manifest.
-
RCRA Compliance: Ensure your chosen waste management vendor operates a facility permitted under RCRA Subpart O (Hazardous Waste Incinerators) to guarantee the facility has the required >99.99% Destruction and Removal Efficiency (DRE) and appropriate scrubbing technology[1].
-
Basel Convention Standards: For international operations, the disposal must align with the Basel Convention's Technical Guidelines (D10) on the environmentally sound incineration of hazardous wastes, which mandates the continuous monitoring of SOx and NOx emissions[3].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
